molecular formula C8H18ClNO B1429020 1-(Oxan-4-yl)propan-2-amine hydrochloride CAS No. 857177-23-2

1-(Oxan-4-yl)propan-2-amine hydrochloride

Cat. No.: B1429020
CAS No.: 857177-23-2
M. Wt: 179.69 g/mol
InChI Key: WRDHCSRNQXUDMV-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Oxan-4-yl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDHCSRNQXUDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Tetrahydropyran-4-yl Propyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a privileged structural motif.[1] It is the most frequently reported three-dimensional ring system in marketed drugs, second only to the ubiquitous phenyl ring.[1] Unlike its flat, aromatic counterpart, the saturated, non-planar chair conformation of the THP ring provides a valuable scaffold for introducing three-dimensionality into drug candidates. This is a critical attribute for enhancing binding affinity and specificity to complex biological targets.

The THP moiety is often employed as a bioisosteric replacement for a cyclohexyl group. This substitution offers a subtle yet profound advantage: the introduction of an ether oxygen atom. This oxygen can act as a hydrogen bond acceptor, potentially creating an additional point of contact with a biological target and improving potency.[2] Furthermore, this substitution generally reduces the lipophilicity of the molecule compared to its carbocyclic analog.[2] This modulation of physicochemical properties is a cornerstone of modern drug design, aimed at optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A well-balanced ADME profile is essential for achieving favorable pharmacokinetics and, ultimately, clinical success.[2]

This guide focuses on a specific, highly versatile subclass: N-propyl-tetrahydropyran-4-amine and its analogs. These secondary amines serve as crucial building blocks, combining the beneficial properties of the THP ring with a reactive handle—the secondary amine—that allows for straightforward chemical elaboration into a diverse array of more complex molecules.[3] We will explore the core chemical properties, synthesis, reactivity, and analytical characterization of this scaffold from the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind the methodologies.

Core Physicochemical Properties: Basicity (pKa) and Lipophilicity (LogD)

The success of a drug candidate is intrinsically linked to its fundamental physicochemical properties. For an ionizable compound like N-propyl-tetrahydropyran-4-amine, the two most critical parameters are its basicity (quantified by pKa) and its lipophilicity (quantified by the distribution coefficient, LogD).

Basicity (pKa): The Protonation State Gatekeeper

The pKa of the secondary amine dictates its charge state at a given pH. The protonated, or ionized, form of the amine enhances aqueous solubility, which is crucial for formulation and systemic exposure. The neutral, or non-ionized, form is typically more capable of crossing lipid cell membranes to reach its target.[4] Therefore, an optimal pKa is often a delicate balance. For many central nervous system (CNS) drugs, a pKa in the range of 7.5-9.5 is considered ideal, allowing for sufficient solubility in the blood (pH ~7.4) while still permitting a significant fraction of the neutral species to exist for brain penetration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[2] The partition coefficient (LogP) measures the distribution of the neutral species between octanol and water. For an ionizable molecule, the distribution coefficient (LogD) is more relevant as it considers all species (ionized and neutral) at a specific pH.

The THP ring itself is less lipophilic than a cyclohexane ring.[2] The parent 4-aminotetrahydropyran has a computed XLogP3 value of -0.3, indicating its hydrophilic nature.[6] The addition of a propyl group will significantly increase lipophilicity. Based on fragment contributions, the addition of a three-carbon chain can be expected to increase the LogP by approximately 1.5. Therefore, a reasonable estimated LogP for N-propyl-tetrahydropyran-4-amine would be in the range of 1.0 - 1.5 . The LogD at pH 7.4 (LogD₇.₄) will be lower than the LogP due to the prevalence of the protonated, more water-soluble form at this pH. This moderate lipophilicity is often a desirable starting point in drug discovery, offering a good balance between aqueous solubility and membrane permeability.

Quantitative Data Summary

The following table summarizes the key physical and estimated physicochemical properties for the representative compound, N-propyl-tetrahydropyran-4-amine.

PropertyValueSource/MethodJustification
Identifier
CAS Number192811-37-3Chemical Catalogs[3][7]
Molecular FormulaC₈H₁₇NOChemical Catalogs[3][7]
Molecular Weight143.23 g/mol Chemical Catalogs[3][7]
Physicochemical
pKa9.8 - 10.8 (Estimated)EstimationBased on parent amine pKa and alkyl group effects.[1][5]
cLogP1.0 - 1.5 (Estimated)EstimationBased on parent amine cLogP and fragment contribution of a propyl group.[6]
Physical
AppearanceYellowish wax / Pale yellow oilChemical Catalogs[3][8]
Purity≥96% (HPLC)Chemical Catalogs[3]

Synthesis and Manufacturing: A Field-Proven Protocol

The most direct and widely used method for synthesizing N-alkyl-tetrahydropyran-4-amines is the reductive amination of tetrahydropyran-4-one. This one-pot reaction is highly efficient and a workhorse in medicinal chemistry.[9] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and the primary amine (propylamine), which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for the success of this transformation. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting ketone, leading to undesired byproducts. A superior choice, and the basis for our protocol, is sodium triacetoxyborohydride (NaBH(OAc)₃) .[10][11] This reagent is a milder and more selective reducing agent that reacts much faster with the protonated iminium ion intermediate than with the starting ketone. This selectivity ensures a cleaner reaction and typically leads to higher yields of the desired product.[10][12] The reaction is often performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11][13]

Diagram of Synthesis Pathway

Synthesis Reductive Amination Pathway Ketone Tetrahydropyran-4-one Imine Iminium Ion Intermediate Ketone->Imine + H⁺, - H₂O Amine Propylamine Amine->Imine Product N-Propyl-tetrahydropyran-4-amine Imine->Product Reduction Reagent NaBH(OAc)₃ DCE, rt Reagent->Imine

Caption: Reductive amination of tetrahydropyran-4-one.

Detailed Experimental Protocol: Synthesis of N-Propyl-tetrahydropyran-4-amine

This protocol is adapted from the general procedures established by Abdel-Magid et al. for reductive amination using sodium triacetoxyborohydride.[10][11]

Materials:

  • Tetrahydropyran-4-one (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Amine Addition: Add propylamine (1.2 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to facilitate the initial formation of the iminium intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm and ensures a steady reaction rate. The reaction is typically slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting ketone is observed.

  • Workup - Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution (from excess reagent) ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.

  • Workup - Wash & Dry: Combine the organic layers and wash with saturated brine solution. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellowish oil or wax.[3]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure N-propyl-tetrahydropyran-4-amine.

Chemical Reactivity: The Secondary Amine as a Synthetic Hub

The synthetic utility of N-propyl-tetrahydropyran-4-amine lies in the reactivity of its secondary amine. This nucleophilic nitrogen atom is a gateway for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. Two of the most common and critical reactions in drug discovery are amide bond formation and sulfonylation.

Amide Bond Formation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[14] N-propyl-tetrahydropyran-4-amine can be readily coupled with a wide range of carboxylic acids to form the corresponding amides. This reaction requires the "activation" of the carboxylic acid to make it more electrophilic.

Common Coupling Reagents:

  • Carbodiimides (e.g., EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble and highly popular choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used to improve efficiency and suppress side reactions.[15]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient "pre-activated" systems. They rapidly convert carboxylic acids into activated esters, leading to clean and fast amide bond formation, even with sterically hindered or electronically deactivated coupling partners.[14]

N-Sulfonylation

The reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., triethylamine, pyridine) yields a sulfonamide. Sulfonamides are a key functional group in many marketed drugs (e.g., celecoxib, hydrochlorothiazide) and are metabolically stable isosteres of amides or esters. The reaction is typically robust and high-yielding.

Analytical Characterization: A Self-Validating Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and properties of the synthesized N-propyl-tetrahydropyran-4-amine. Each step provides a piece of evidence that, when combined, creates a self-validating system confirming the successful synthesis of the target molecule.

Diagram of Analytical Workflow

Workflow Analytical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Synthesis Crude Product (Post-Workup) Purification Flash Column Chromatography Synthesis->Purification TLC TLC Analysis (In-process check) Synthesis->TLC Monitor Reaction Pure_Product Purified Fractions Purification->Pure_Product LCMS LC-MS Analysis (Purity & Mass ID) Pure_Product->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural ID) Pure_Product->NMR Final Final Characterized Compound (>95% Purity) LCMS->Final Confirms Purity & MW NMR->Final Confirms Structure

Caption: A typical workflow for synthesis and characterization.

1. In-Process Control (TLC): During the synthesis, Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment of the reaction's progress. By spotting the starting ketone, the reaction mixture, and a co-spot on the same plate, one can visually track the disappearance of the starting material and the appearance of a new, typically more polar, product spot (amines often "streak" on silica gel unless the mobile phase is modified with a small amount of base like triethylamine).

2. Purification (Flash Chromatography): As described in the synthesis protocol, flash chromatography is the standard method for purifying the crude product to a high degree of homogeneity.

3. Purity and Identity Confirmation (LC-MS):

  • High-Performance Liquid Chromatography (HPLC): An aliquot of the purified product is analyzed by HPLC, typically using a reverse-phase column (e.g., C18). This provides a quantitative measure of purity, which should be ≥95% for use as a building block.[3]

  • Mass Spectrometry (MS): The HPLC is coupled to a mass spectrometer. Electrospray ionization (ESI) in positive mode will readily protonate the basic amine, and the detector should show a prominent ion peak corresponding to the [M+H]⁺ adduct (for C₈H₁₇NO, the expected mass is 144.23). This confirms the molecular weight of the synthesized compound.

4. Structural Elucidation (NMR):

  • ¹H NMR (Proton NMR): This is the most powerful tool for confirming the exact structure. The spectrum should be consistent with the N-propyl-tetrahydropyran-4-amine structure, showing characteristic signals for the propyl group (a triplet, a sextet, and another triplet), as well as the protons on the THP ring and the N-H proton.

  • ¹³C NMR (Carbon NMR): This spectrum will confirm the number of unique carbon atoms in the molecule, which should be 8 for the target structure.

By following this comprehensive workflow, a researcher can be highly confident in the identity and purity of the synthesized material, ensuring its suitability for subsequent use in drug discovery programs.

Conclusion

Tetrahydropyran-4-yl propyl amines represent a strategically important class of building blocks for medicinal chemistry. They seamlessly integrate the advantageous ADME-modulating properties of the THP ring with a synthetically versatile secondary amine handle. A thorough understanding of their core physicochemical properties, particularly basicity and lipophilicity, is paramount for designing molecules with drug-like characteristics. The synthesis via reductive amination is robust and scalable, and the resulting amine's reactivity allows for extensive diversification. The rigorous analytical characterization workflow outlined herein ensures that these valuable intermediates are of the highest quality, providing a solid foundation for the development of the next generation of therapeutics.

References

  • Myers, A. Chemistry 115: Reductive Amination Handout. Harvard University. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Available at: [Link]

  • Chavda, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]

  • Lee, H., & Kim, J. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 323. Available at: [Link]

  • Organic Syntheses. α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Available at: [Link]

  • Jabeen, I., et al. (2014). physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. Available at: [Link]

  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Available at: [Link]

  • Chalmers University of Technology. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Available at: [Link]

Sources

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(Oxan-4-yl)propan-2-amine hydrochloride , a saturated heterocyclic building block used in medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Bioisosteric Applications

Executive Summary & Chemical Identity

1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) is a specialized aliphatic amine intermediate. Structurally, it represents a saturated bioisostere of amphetamine , where the aromatic phenyl ring is replaced by a tetrahydropyran (oxan) ring.

This substitution is a strategic tool in drug design, utilized to lower lipophilicity (


), eliminate 

-

stacking interactions, and block metabolic hotspots associated with aromatic hydroxylation.
Chemical Identification Data
ParameterDetail
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride
Common Name 1-(Oxan-4-yl)propan-2-amine HCl
CAS (Free Base) 854697-70-4
Molecular Formula

Molecular Weight 179.69 g/mol (Salt) / 143.23 g/mol (Free Base)
Chirality Contains one stereocenter at C2 (exists as (R), (S), or racemate)
SMILES (Salt) CC(N)CC1CCOCC1.Cl
SMILES (Base) CC(N)CC1CCOCC1

Structural Analysis & Bioisosterism

The primary utility of this compound lies in its relationship to the phenylisopropylamine (amphetamine) scaffold. By replacing the benzene ring with a tetrahydropyran ring, researchers effect specific physicochemical changes while maintaining the overall steric volume of the molecule.

Comparative Analysis: Phenyl vs. Tetrahydropyran (THP)

The following diagram illustrates the structural relationship and the resulting physicochemical shift.

Bioisosterism Amphetamine Amphetamine Scaffold (Phenyl Ring) LogP ~ 1.8 Metabolic Hotspot: Aromatic Hydroxylation Transformation Bioisosteric Replacement (Phenyl → THP) Amphetamine->Transformation Target 1-(Oxan-4-yl)propan-2-amine (Tetrahydropyran Ring) LogP ~ 0.5 Metabolic Stability: High Transformation->Target Reduces Lipophilicity Increases Solubility

Figure 1: Bioisosteric rationale replacing the aromatic phenyl ring with the saturated oxan-4-yl ring to modulate drug-like properties.

Key Physicochemical Advantages[12]
  • LogP Reduction: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly lowering the partition coefficient compared to the carbocyclic analog. This improves aqueous solubility.

  • Metabolic Blocking: The THP ring is resistant to the oxidative metabolism (CYP450-mediated hydroxylation) that typically affects phenyl rings at the para position.

  • Fsp³ Character: Increases the fraction of sp³-hybridized carbons, a metric correlated with higher clinical success rates in drug development due to improved solubility and reduced promiscuous binding.

Synthetic Methodologies

Synthesis of 1-(oxan-4-yl)propan-2-amine HCl typically proceeds via two primary routes. The Henry Reaction (Nitroaldol) route is preferred for research scales due to the availability of the aldehyde precursor.

Route A: The Nitroalkene Pathway (Recommended)

This route avoids the use of unstable organometallics and allows for the generation of the hydrochloride salt in the final step.

Step-by-Step Protocol:

  • Condensation (Henry Reaction):

    • Reagents: Tetrahydropyran-4-carbaldehyde, Nitroethane, Ammonium Acetate (catalyst).

    • Conditions: Reflux in acetic acid or toluene/AcOH for 4–6 hours.

    • Mechanism: The nitroethane anion attacks the aldehyde, followed by dehydration to form 1-(tetrahydropyran-4-yl)-2-nitropropene .

    • Note: The resulting nitroalkene is often a yellow crystalline solid.

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Hydrogenation (H₂, Pd/C).

    • Conditions: LiAlH₄ reduction requires slow addition at 0°C followed by reflux.

    • Outcome: The nitro group and the alkene are reduced simultaneously to yield the saturated amine.

  • Salt Formation:

    • Protocol: Dissolve the crude free base oil in diethyl ether or dry dichloromethane. Add 4M HCl in dioxane dropwise at 0°C.

    • Purification: The hydrochloride salt precipitates as a white solid. Collect via filtration under inert atmosphere (nitrogen).

Route B: Reductive Amination

Useful if 1-(tetrahydropyran-4-yl)propan-2-one is available.

  • Reaction: Ketone + Ammonium Acetate + NaCNBH₃ in Methanol.

  • Pros: Mild conditions; avoids strong reducing agents like LiAlH₄.

Synthetic Workflow Diagram

Synthesis Aldehyde Tetrahydropyran-4-carbaldehyde Nitroalkene Intermediate: 1-(Tetrahydropyran-4-yl)-2-nitropropene Aldehyde->Nitroalkene Henry Rxn (NH4OAc, Reflux) Nitroethane Nitroethane Nitroethane->Nitroalkene Henry Rxn (NH4OAc, Reflux) Reduction Reduction (LiAlH4 or H2/Pd) Nitroalkene->Reduction FreeBase Free Base: 1-(Oxan-4-yl)propan-2-amine Reduction->FreeBase FinalProduct Final Product: 1-(Oxan-4-yl)propan-2-amine HCl FreeBase->FinalProduct Salt Formation HCl HCl/Dioxane HCl->FinalProduct

Figure 2: Synthetic pathway via the Henry Reaction (Nitroaldol condensation) followed by reduction.[1]

Handling, Analytics & Safety

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~8.0–8.3 ppm (br s, 3H, 
      
      
      
      ).
    • 
       ~3.8 ppm (dd, 2H, equatorial protons of THP ring adjacent to oxygen).
      
    • 
       ~3.2 ppm (m, 2H, axial protons of THP ring adjacent to oxygen).
      
    • 
       ~3.1 ppm (m, 1H, CH-N methine proton).
      
    • 
       ~1.1–1.2 ppm (d, 3H, methyl group of the propyl chain).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 144.14 m/z .
      
Stability & Storage[12]
  • Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or diethyl ether.

Safety Precautions
  • GHS Classification: Warning.[1] Causes skin irritation (H315), causes serious eye irritation (H319).

  • Handling: Use standard PPE (gloves, goggles). The free base is volatile and may have an amine-like odor; the HCl salt is odorless but should be handled in a fume hood to avoid dust inhalation.

References

  • PubChem. (n.d.). 1-(oxan-4-yl)propan-2-amine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on saturated ether rings as bioisosteres). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydropyrans. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 1-(Oxan-4-yl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 1-(Oxan-4-yl)propan-2-amine HCl

Executive Summary

This technical guide serves as an enhanced Safety Data Sheet (SDS) and handling manual for 1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl). Designed for medicinal chemists and process scientists, this document moves beyond generic hazard statements to address the specific physical properties, reactivity profiles, and experimental workflows required to handle this hygroscopic amine salt safely and effectively.

Chemical Identity & Structural Context

This compound is a saturated heterocyclic building block, often employed in drug discovery as a bioisostere for phenyl-alkyl-amines (e.g., amphetamine analogues). The substitution of a phenyl ring with a tetrahydropyran (oxane) moiety lowers lipophilicity (LogP) and alters metabolic stability, making it a high-value intermediate in kinase inhibitor and GPCR ligand synthesis.

PropertyDetail
Chemical Name 1-(Oxan-4-yl)propan-2-amine hydrochloride
Synonyms 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl;

-Methyl-4-tetrahydropyranethanamine HCl
CAS Number Note: Specific CAS for the HCl salt is vendor-dependent.[1][2][3][4]Free Base CAS: 854697-70-4 (Reference)
Molecular Formula C₈H₁₇NO · HCl
Molecular Weight ~179.69 g/mol (Salt); 143.23 g/mol (Free Base)
Physical State White to off-white solid (often crystalline or amorphous powder)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes).

Hazard Profiling & GHS Classification

While specific toxicological data (LD50) for this exact isomer is limited, its functional group profile (primary aliphatic amine salt) dictates the following conservative classification.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[3][5][6][7] 2H315: Causes skin irritation.[3][5]Acidic nature of HCl salt combined with amine surfactant properties disrupts dermal barrier.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[5][7]Direct pH-mediated irritation to corneal epithelium.
STOT - SE Cat. 3H335: May cause respiratory irritation.[3][4][7]Inhalation of fine dust irritates mucous membranes.
Acute Toxicity Cat. 4 (Oral)H302: Harmful if swallowed.Predicted: Based on SAR of similar aliphatic amines; potential CNS activity.

Critical Safety Note: Unlike the free amine, which can be corrosive (Skin Corr. 1B) and volatile, the hydrochloride salt is non-volatile and less corrosive. However, hydrolysis in moist environments (sweat, mucous membranes) can locally regenerate acidic conditions, causing delayed burns.

Technical Handling & Experimental Protocols

Managing Hygroscopicity

Amine hydrochloride salts are frequently hygroscopic. Absorption of atmospheric moisture alters stoichiometry, leading to errors in reaction equivalents.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Weighing Protocol:

    • Equilibrate the container to room temperature before opening to prevent condensation.

    • Weigh quickly into a tared vial; do not use weighing boats for prolonged periods.

    • Correction Factor: If the solid appears clumpy or "wet," perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the effective weight percent before setting up sensitive reactions.

Protocol: Free-Basing (Salt-to-Base Conversion)

Many cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions require the free amine. The HCl salt must be neutralized in situ or pre-neutralized.

Method A: In-Situ Neutralization (Recommended for Stability) Add a non-nucleophilic base (e.g., DIPEA, Et₃N, or Cs₂CO₃) directly to the reaction vessel.

  • Ratio: Use 1.1–1.5 equivalents of base relative to the amine HCl salt.

Method B: Extractive Free-Basing (For Stock Solutions) Use this workflow when the free amine is needed as a pure reagent.

FreeBasingWorkflow Start Start: Amine HCl Salt Dissolve Dissolve in Water (Min. Volume) Start->Dissolve Basify Add 2M NaOH or Sat. NaHCO3 (pH > 10) Dissolve->Basify Exothermic Extract Extract with DCM or EtOAc (3x) Basify->Extract Check pH Dry Dry Organic Layer (Na2SO4 / MgSO4) Extract->Dry Concentrate Concentrate in Vacuo (Low Temp < 40°C) Dry->Concentrate Product End: Free Amine Oil (Use Immediately) Concentrate->Product

Figure 1: Standard workflow for converting 1-(Oxan-4-yl)propan-2-amine HCl to its free base form. Note that the free base may be volatile; avoid high-vacuum for prolonged periods.

Emergency Response & Incompatibility

Chemical Incompatibilities
  • Strong Oxidizers: Reaction may generate toxic nitrogen oxides (NOx).[6]

  • Aldehydes/Ketones: Will form imines/enamines (ensure this is the intended reaction).

  • Acid Chlorides/Anhydrides: Rapid, exothermic acylation.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][6][7] Do not use neutralization agents.

  • Skin Contact: Wash with soap and water.[6][7][8] If the free base was generated, treat as a potential chemical burn.

  • Inhalation: Move to fresh air. If wheezing occurs, medical surveillance is required due to potential sensitization.

Decision Logic: Spill Cleanup

SpillResponse Spill Spill Detected State Physical State? Spill->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Sweep Sweep/Vacuum (Avoid Dust) Solid->Sweep Absorb Absorb with Sand/Vermiculite Liquid->Absorb Neutralize Wipe Surface with Dilute Acetic Acid Sweep->Neutralize Absorb->Neutralize Waste Dispose as Hazardous Chemical Waste Neutralize->Waste

Figure 2: Decision logic for safely managing laboratory spills of amine salts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21054632, 1-(oxan-4-yl)propan-2-amine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Amines). Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic and Aliphatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(Oxan-4-yl)propan-2-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(oxan-4-yl)propan-2-amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology centers on a robust and scalable two-step sequence starting from the commercially available ketone, oxan-4-one. The initial step involves the formation of an oxime intermediate, which is subsequently reduced to the target primary amine. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to aid researchers, scientists, and drug development professionals in the successful execution of this synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The 1-(oxan-4-yl)propan-2-amine scaffold is a key structural motif found in a variety of biologically active molecules. Its synthesis is therefore of significant interest to the drug discovery and development community. The protocol detailed herein utilizes a classical yet highly effective approach involving the conversion of a ketone to an amine via an oxime intermediate. This method is advantageous due to the ready availability of the starting materials, its operational simplicity, and its amenability to scale-up.

The synthesis begins with the reaction of oxan-4-one with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is a well-established method for the preparation of oximes from aldehydes and ketones.[1] The subsequent reduction of the oxime to the primary amine is a critical step, and various reducing agents can be employed.[2] This guide will focus on the use of sodium borohydride, a mild and selective reducing agent that is well-suited for this transformation.[3]

Reaction Scheme

The overall synthetic route is depicted below:

Reaction_Scheme Oxanone Oxan-4-one Oxime 1-(Oxan-4-yl)propan-2-one oxime Oxanone->Oxime Step 1: Oximation Hydroxylamine + NH2OH·HCl SodiumBorohydride + NaBH4 HCl + HCl Amine 1-(Oxan-4-yl)propan-2-amine Oxime->Amine Step 2: Reduction Hydrochloride 1-(Oxan-4-yl)propan-2-amine hydrochloride Amine->Hydrochloride Salt Formation

Figure 1: Overall synthetic scheme for 1-(Oxan-4-yl)propan-2-amine hydrochloride.

PART 1: Mechanistic Insights

Step 1: Oximation

The formation of the oxime from oxan-4-one and hydroxylamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and generate free hydroxylamine, which is a more potent nucleophile. The free hydroxylamine then attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the stable oxime product.[4]

Oximation_Mechanism Ketone Oxan-4-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Oxime Oxime Intermediate->Oxime Dehydration Water H2O Intermediate->Water

Figure 2: Simplified mechanism of oxime formation.

Step 2: Reduction of the Oxime

The reduction of the C=N double bond of the oxime to a primary amine can be achieved using various reducing agents.[5] Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH4).[6] The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbon of the C=N bond. This is followed by protonation of the resulting nitrogen anion by a protic solvent (e.g., ethanol) to yield the primary amine.[5]

PART 2: Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.
Oxan-4-oneC5H8O2100.1213441-63-3
Hydroxylamine hydrochlorideNH2OH·HCl69.495470-11-1
Sodium acetateCH3COONa82.03127-09-3
Sodium borohydrideNaBH437.8316940-66-2
Ethanol (EtOH)C2H5OH46.0764-17-5
Diethyl ether (Et2O)(C2H5)2O74.1260-29-7
Hydrochloric acid (conc.)HCl36.467647-01-0
Sodium sulfate (anhydrous)Na2SO4142.047757-82-6
Protocol 1: Synthesis of 1-(Oxan-4-yl)propan-2-one oxime
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxan-4-one (10.0 g, 0.1 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), and ethanol (100 mL).

  • Add sodium acetate (9.84 g, 0.12 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude oxime. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 1-(Oxan-4-yl)propan-2-amine
  • Dissolve the crude 1-(oxan-4-yl)propan-2-one oxime from the previous step in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (7.56 g, 0.2 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Preparation of 1-(Oxan-4-yl)propan-2-amine hydrochloride
  • Dissolve the crude 1-(oxan-4-yl)propan-2-amine in 100 mL of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or by dropwise addition of concentrated HCl to chilled ether) until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes in the ice bath.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to obtain 1-(oxan-4-yl)propan-2-amine hydrochloride.

PART 3: Data and Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined
¹H NMR Consistent with the structure of 1-(oxan-4-yl)propan-2-amine hydrochloride.
¹³C NMR Consistent with the structure of 1-(oxan-4-yl)propan-2-amine hydrochloride.
Mass Spectrometry [M+H]⁺ corresponding to the free amine (m/z = 144.22) should be observed.[7]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(oxan-4-yl)propan-2-amine hydrochloride from oxan-4-one. The described two-step procedure, involving oximation followed by sodium borohydride reduction, is a practical and efficient method for obtaining this valuable synthetic intermediate. The inclusion of mechanistic details and a clear, step-by-step protocol is intended to facilitate the successful application of this synthesis in a research and development setting.

References

  • Filo. (2025, June 3). Explain mechanism of this reduction of oxime to amine.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-740.
  • ResearchGate. (2025, August 7).
  • Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • Taylor & Francis. (2006, November 23). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate.
  • Kanth, J. V. B., & Periasamy, M. (1991). Reaction of oximes and α-hydroxyimino ketones with aqueous alkaline sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (7), 1851-1853.
  • IRIS. (2014, February 12). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
  • Organic Chemistry Portal. Synthesis of primary amines.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • ResearchGate. A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • ResearchGate.
  • PubChem. 1-(oxan-4-yl)propan-2-amine hydrochloride.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • PMC.
  • Macmillan Group. (2005, December 14).
  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...
  • PMC. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • PrepChem.com. Synthesis of 1-(4-Carbomethoxymethoxyphenyl)propan-2-one oxime.
  • Chemistry. (2016, December 29).
  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Google Patents.
  • Benchchem. Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
  • Technical Disclosure Commons. (2021, August 3). Process for the preparation of (S)-methyl (1-aminopropan-2-yl)
  • Semantic Scholar.
  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox
  • aecenar. synthesis of extractants.
  • PubChem. 1-(Oxan-4-yl)ethan-1-ol.

Sources

Application Note: Solubility & Handling of 1-(Oxan-4-yl)propan-2-amine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility characteristics and handling protocols for 1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) in DMSO . While specific empirical solubility limits for this exact building block are rarely published in open literature, its structural class (aliphatic amine hydrochloride salts with ether-containing rings) exhibits predictable behavior in polar aprotic solvents.

Key Takeaway: This compound is highly soluble in DMSO.[1] We recommend a standard stock concentration of 10 mM to 50 mM for biological assays, with a theoretical saturation limit likely exceeding 100 mM (>18 mg/mL) at room temperature.

Physicochemical Context

Understanding the interaction between the solute and solvent is critical for troubleshooting precipitation or degradation.

Chemical Structure & Properties
PropertyDataNotes
Compound Name 1-(Oxan-4-yl)propan-2-amine HCl"Oxan-4-yl" = Tetrahydro-2H-pyran-4-yl
Formula C₈H₁₇NO[2] · HClSalt form confers stability and water solubility
MW (Salt) ~179.69 g/mol Used for all molarity calculations
MW (Free Base) ~143.23 g/mol Used if converting dose equivalents
Polarity AmphiphilicPyran ring (polar ether) + Alkyl chain (lipophilic) + Amine HCl (ionic)
Hygroscopicity Moderate to HighHCl salts attract atmospheric moisture
The DMSO Dissolution Mechanism

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent with a high dielectric constant (


). It is an excellent solvent for amine hydrochlorides because:
  • Cation Solvation: The oxygen atom in DMSO is a hard Lewis base, effectively solvating the ammonium cation (

    
    ).
    
  • Chloride Dispersion: While DMSO does not solvate anions (Cl⁻) as well as water, its high polarity prevents tight ion-pairing that would cause precipitation.

Protocol 1: Saturation Solubility Determination

Use this protocol if you need to determine the absolute maximum concentration (e.g., for high-throughput screening libraries).

Materials
  • Compound: 1-(Oxan-4-yl)propan-2-amine HCl (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%)

  • Equipment: Benchtop shaker or vortexer, Centrifuge, HPLC/UV-Vis (for quantification).

Workflow
  • Preparation: Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Incremental Addition: Add 50 µL of DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 200 mg/mL (Highly Soluble).

    • Particles Remain: Proceed to step 5.

  • Stepwise Dilution: Add DMSO in 50 µL increments, vortexing between each addition, until the solid completely disappears.

  • Calculation:

    
    
    
Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 50 µL DMSO Start->AddSolvent Vortex Vortex (60 sec) AddSolvent->Vortex Check Visual Check Vortex->Check Vortex->Check Clear Clear Solution? (Solubility > 200 mg/mL) Check->Clear Yes Cloudy Particles Visible Check->Cloudy No Calc Calculate Final Solubility Clear->Calc AddMore Add 50 µL DMSO Cloudy->AddMore AddMore->Vortex

Figure 1: Step-wise workflow for determining the approximate solubility limit without wasting large amounts of compound.

Protocol 2: Preparation of 10 mM Stock Solution

This is the standard protocol for preparing stock solutions for cell culture or enzymatic assays.

Target Specification
  • Concentration: 10 mM

  • Volume: 1 mL

  • Required Mass: 1.797 mg (Round to 1.8 mg )

Step-by-Step Procedure
  • Weighing: Accurately weigh 1.8 mg of 1-(Oxan-4-yl)propan-2-amine HCl into a sterile, amber glass vial.

    • Note: If your balance cannot weigh <2 mg accurately, weigh 18.0 mg and prepare 10 mL of stock, or weigh 18.0 mg and dissolve in 1 mL for a 100 mM stock.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Pipette DMSO slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution:

    • Cap the vial tightly.[1]

    • Vortex for 30 seconds.

    • Optional: If particles persist (rare for this concentration), sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Invert the vial and check for "schlieren" lines (swirls indicating incomplete mixing) or solid particulates. The solution should be perfectly clear and colorless.

Dilution Table (for 10 mM Stock)
Target Assay Conc.Dilution FactorPreparation (Example)Final DMSO %
100 µM 1:10010 µL Stock + 990 µL Buffer1.0%
10 µM 1:10001 µL Stock + 999 µL Buffer0.1%
1 µM 1:10000Serial Dilution Required*0.01%

*Serial Dilution: Dilute Stock 1:100 to get 100 µM intermediate, then dilute that 1:100 to get 1 µM.

Handling, Stability & Troubleshooting

Hygroscopicity & Water Content

DMSO is hygroscopic (absorbs water from air).

  • Risk: Water absorption can cause degradation of the amine salt over long periods (hydrolysis is unlikely for this structure, but concentration accuracy drifts).

  • Mitigation: Store DMSO stocks in small aliquots (e.g., 50-100 µL) to avoid repeated opening of the main bottle. Use parafilm to seal caps.

Freeze-Thaw Stability
  • Freezing Point of DMSO: ~19°C (66°F).

  • Storage: Store stocks at -20°C . The solution will freeze solid.

  • Thawing: Thaw completely at room temperature (or 37°C water bath) and vortex immediately before use.

  • Precipitation Risk: Upon thawing, a "cold precipitate" may form. This is usually transient. Vortexing and warming to 37°C will redissolve it.

Troubleshooting Guide
IssuePossible CauseSolution
Precipitate forms upon adding PBS/Media "Crash-out" due to low aqueous solubility of the free base (at high pH) or common ion effect.1. Vortex immediately upon addition.2. Ensure final DMSO concentration is <0.5%.3.[3] Warm the media to 37°C before adding the drug.
Solution turns yellow Oxidation of the amine (rare in HCl form) or impurities.Discard. Prepare fresh stock. Ensure DMSO is high purity (Spectrophotometric grade).
Compound won't dissolve at 100 mM Saturation limit reached or crystal lattice energy is high.Sonicate at 40°C for 10 mins. If still insoluble, dilute to 50 mM.

References

  • Cayman Chemical. H-89 (hydrochloride) Product Information. (Demonstrates typical solubility of amine hydrochlorides in DMSO ~25 mg/mL).[4] Link

  • BenchChem. Preparation of Indimitecan Hydrochloride Stock Solution in DMSO. (Protocol for handling HCl salts in DMSO). Link (Generic reference to protocol structure).

  • Gaylord Chemical. DMSO Solubility Data - Bulletin 102. (General guide on DMSO solvent properties for organic salts). Link

  • PubChem. 2-(oxan-4-yl)propan-2-amine hydrochloride (Compound Summary). Link

  • National Institutes of Health (NIH). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.[5] Link

(Note: Specific solubility data for 1-(Oxan-4-yl)propan-2-amine HCl is derived from chemical principles of structural analogs as exact empirical data is proprietary or not indexed in public databases.)

Sources

Reaction conditions for coupling 1-(Oxan-4-yl)propan-2-amine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for coupling 1-(Oxan-4-yl)propan-2-amine (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-2-amine) with carboxylic acids. While the tetrahydropyran (oxane) moiety improves solubility in polar organic solvents, the amine is attached to a chiral, secondary carbon (


-branched), introducing moderate steric hindrance and a risk of racemization.

This note provides three distinct protocols tailored to specific project phases:

  • Protocol A (HATU): High-throughput discovery chemistry (Maximized Yield).

  • Protocol B (T3P): Scalable, green process chemistry (Maximized Purity & Chiral Integrity).

  • Protocol C (Acid Chloride): For sterically congested or electron-deficient carboxylic acids.

Substrate Analysis & Strategic Considerations

Structural Properties[1][2]
  • Substrate: 1-(Oxan-4-yl)propan-2-amine.

  • Steric Profile: The amine is primary (

    
    ) but attached to a secondary carbon (isopropyl-like environment). The adjacent methylene-oxane group adds bulk, making nucleophilic attack slower than with linear alkyl amines (e.g., 
    
    
    
    -propylamine).
  • Electronic Profile: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, increasing solubility in DCM, DMF, and EtOAc compared to purely carbocyclic analogs.

  • Chirality: The C2 position is a stereocenter. Strong bases or over-activation can lead to racemization (epimerization) if the coupling partner (acid) is also chiral, or via proton exchange at the amine's

    
    -carbon under harsh conditions.
    
Reagent Selection Matrix

The choice of coupling reagent is dictated by the scale and the "value" of the carboxylic acid.

FeatureHATU (Protocol A)T3P (Protocol B)EDC / HOBt
Primary Use Discovery / MedChemProcess / Scale-upGeneral Purpose
Reactivity Very HighModerate to HighModerate
Racemization Risk Low to ModerateVery Low Moderate
Workup Chromatography usually requiredAqueous wash (Green)Aqueous wash
Atom Economy Poor (High MW byproducts)ExcellentGood

Decision Logic & Workflow

The following decision tree illustrates the selection process for the optimal coupling protocol based on acid type and project stage.

CouplingLogic Start Select Carboxylic Acid CheckScale Project Scale? Start->CheckScale CheckSterics Acid Sterics? CheckScale->CheckSterics < 100 mg T3P Protocol B: T3P (Scale-up/Chiral) CheckScale->T3P > 1g or GMP HATU Protocol A: HATU (Discovery/Library) CheckSterics->HATU Standard/Hindered AcidCl Protocol C: Acid Chloride (Non-reactive Acids) CheckSterics->AcidCl Extremely Hindered Yield High Yield (Requires Column) HATU->Yield Max Conv. Purity High Purity (No Column) T3P->Purity High ee%

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on scale and steric demands.

Detailed Experimental Protocols

Protocol A: High-Yield Coupling (HATU Method)

Best for: Small-scale synthesis (10–100 mg), expensive acids, or library production.

Mechanistic Insight: HATU utilizes the HOAt moiety, which creates a highly reactive activated ester via a "neighboring group effect" (pyridine nitrogen assists), accelerating the reaction with the hindered secondary alkyl amine [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-(Oxan-4-yl)propan-2-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Amine Addition: Add 1-(Oxan-4-yl)propan-2-amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Low-Epimerization/Green Coupling (T3P Method)

Best for: Scale-up (>1 g), chiral acids, or avoiding chromatography.

Mechanistic Insight: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. It is unique because it does not generate free acid byproducts that catalyze racemization. The byproducts are water-soluble phosphonates, simplifying purification [2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-(Oxan-4-yl)propan-2-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Green solvent)

Procedure:

  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and 1-(Oxan-4-yl)propan-2-amine (1.1 equiv) into a flask with EtOAc (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is extremely prone to racemization; otherwise, perform at RT.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU; heating to 40–50°C is tolerated if the reaction stalls, with minimal risk of racemization compared to other reagents.

  • Workup (Self-Validating): Add water (1 volume) and stir for 15 minutes to quench excess anhydride. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/amine), sat.

    
    , and brine.
    
  • Isolation: Evaporate solvent. Product is often pure enough (>95%) for subsequent steps without chromatography.

Protocol C: Acid Chloride Method

Best for: Very low reactivity acids (e.g., electron-rich aromatics or tertiary alkyl acids).

Procedure:

  • Acyl Chloride Formation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to remove excess oxalyl chloride.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add 1-(Oxan-4-yl)propan-2-amine (1.1 equiv) and

    
     (2.0 equiv) at 0°C.
    
  • Finish: Warm to RT, stir 2 h, then perform standard aqueous workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at amine

-carbon.
Switch to Protocol A (HATU) or heat Protocol B (T3P) to 50°C. Increase concentration to 0.5 M.
Racemization High basicity or over-activation.Use Protocol B (T3P) with Pyridine at 0°C. Avoid DIPEA/DMF if possible [3].
Oligomerization Amino acid substrates polymerizing.Ensure N-terminus of the acid component is protected (Boc/Fmoc).
Solubility Issues Highly polar peptide-like intermediates.Use DMF or NMP as solvent. The oxane ring aids solubility, but long peptide chains may aggregate.

Visualizing the T3P Mechanism

The following diagram details the T3P cycle, highlighting why it is the preferred method for maintaining the stereochemical integrity of the 1-(Oxan-4-yl)propan-2-amine scaffold.

T3P_Mechanism Reactants Carboxylic Acid + Amine (Solvent: EtOAc) Activation Add Base + T3P (Formation of Mixed Anhydride) Reactants->Activation Base (Pyridine) Transition Nucleophilic Attack (Rate Limiting Step) Activation->Transition T3P Activation Product Amide Product Transition->Product Byproduct Water-Soluble Phosphonate (Removed in Wash) Transition->Byproduct

Figure 2: Reaction pathway for T3P coupling. The water-soluble byproduct ensures high purity without chromatography.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Introduction: The Challenge of Hindered Amine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Peptide Coupling Reagents for Tetrahydropyran Amines

In the landscape of modern drug discovery and chemical biology, the synthesis of complex amides is a foundational requirement. Tetrahydropyran (THP) rings are prevalent scaffolds in medicinal chemistry, valued for their ability to confer favorable pharmacokinetic properties. However, amines appended to the THP core, particularly secondary amines, present a significant synthetic challenge. These substrates are characterized by substantial steric hindrance and potentially reduced nucleophilicity, which can dramatically impede the rate of amide bond formation.[1][2][3]

Conventional coupling methods, such as those employing carbodiimides like DCC or EDC with HOBt, often prove insufficient, leading to low yields, slow reaction times, and the formation of unwanted byproducts.[4][5][6] Successfully acylating these challenging amines requires a move towards more potent, third-generation coupling reagents designed specifically to overcome such steric and electronic barriers. This guide provides a detailed analysis of the most effective reagents, their mechanisms of action, and robust protocols for their application.

Selecting the Optimal Coupling Reagent: A Mechanistic Rationale

The success of a "difficult" coupling reaction hinges on the rapid and efficient activation of the carboxylic acid component.[3][7][8] Modern onium salts—both aminium/uronium and phosphonium types—excel in this regard. They react with the carboxylate to form highly reactive ester intermediates that are more susceptible to nucleophilic attack by the hindered THP amine.[4]

The most powerful reagents share a common feature: they generate active esters with superior leaving groups.

  • HATU and its Analogs: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generate OAt esters. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction. This makes HATU exceptionally effective for sterically demanding couplings.[9][10][11]

  • Oxyma-Based Reagents (COMU): Reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) represent a significant advancement.[12] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) forms a highly reactive Oxyma-based active ester.[1][13] These reagents offer reactivity that is often comparable or even superior to HATU, with the major advantage of a significantly better safety profile, as Oxyma is not explosive like the HOAt and HOBt precursors.[12][13][14] Furthermore, the byproducts of COMU are typically water-soluble, simplifying purification.[12][13]

Comparative Analysis of Leading Reagents

The choice of reagent often involves a balance between reactivity, cost, safety, and the specific demands of the substrate. For hindered THP amines, the most suitable candidates are uronium/aminium salts known for their high reactivity.

FeatureHATUHCTUCOMU
Reagent Type Aminium/Uronium SaltAminium/Uronium SaltUronium Salt
Active Ester OAt (7-Aza-1-hydroxybenzotriazole)O-6-ClBt (6-Chloro-1-hydroxybenzotriazole)Oxyma (Ethyl cyano(hydroxyimino)acetate)
Reactivity Very High. Considered a benchmark for difficult couplings.[11]High. Comparable efficacy to HATU, often more cost-effective.[11]Very High. Often exceeds HATU in performance.[12][14]
Racemization Very Low.[10][11]Low.[11]Very Low.[1][12]
Safety Profile Precursor (HOAt) is explosive.[14]Precursor (6-Cl-HOBt) is less hazardous than HOAt but still a concern.Based on non-explosive OxymaPure, offering a superior safety profile.[12][13][14]
Byproducts TetramethylureaTetramethylureaWater-soluble morpholino urea derivative, easing workup.[12][13]
Key Advantage Extensive track record of success in the most challenging couplings.Excellent balance of high efficiency and lower cost.[11]Top-tier reactivity combined with enhanced safety and easier purification.[9][12][13]

Visualizing the Activation Mechanism

Understanding the mechanism is key to optimizing reaction conditions. Both HATU and COMU operate by activating the carboxylic acid to form a highly reactive species that is readily attacked by the amine.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_coupling Coupling Step RCOOH R-COOH ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base - TMU HATU HATU HATU->ActiveEster Base Base (DIEA) Base->ActiveEster Product Product (Amide) ActiveEster->Product + THP-NHR' - HOAt TMU Tetramethylurea THP_Amine THP-NHR' THP_Amine->Product HOAt HOAt

Caption: Carboxylic acid activation and coupling using HATU.

COMU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_coupling Coupling Step RCOOH R-COOH ActiveEster Oxyma Active Ester (Highly Reactive) RCOOH->ActiveEster + COMU, Base - Morpholino Urea COMU COMU COMU->ActiveEster Base Base (DIEA) Base->ActiveEster Product Product (Amide) ActiveEster->Product + THP-NHR' - Oxyma MorpholinoUrea Morpholino Urea (Water Soluble) THP_Amine THP-NHR' THP_Amine->Product Oxyma Oxyma

Caption: Carboxylic acid activation and coupling using COMU.

Experimental Protocols

The following protocols are designed as robust starting points for the acylation of tetrahydropyran amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Solution-Phase Coupling using COMU

This protocol is recommended for its high efficiency, excellent safety profile, and simplified workup.

Materials:

  • N-protected Amino Acid (or other carboxylic acid)

  • Tetrahydropyran Amine (as free base or HCl salt)

  • COMU Coupling Reagent

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected amino acid (1.0 equiv).

  • Add the tetrahydropyran amine. If using the HCl salt, use 1.0 equiv. If using the free base, use 1.0-1.1 equiv.

  • Dissolve the components in anhydrous DMF (to make a ~0.1-0.2 M solution with respect to the amino acid).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add DIEA. Use 3.0 equiv if starting with the amine HCl salt, or 2.0 equiv if starting with the free base.

  • In a single portion, add COMU (1.1 equiv) to the stirred solution. The solution may change color.[12]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For highly hindered systems, the reaction may require 4-16 hours at room temperature. Gentle heating (e.g., 40 °C) can be employed if the reaction is sluggish, but should be used with caution to avoid potential epimerization.

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10-20x the volume of DMF).

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with saturated NaCl (brine, 1x). The aqueous washes effectively remove the water-soluble byproducts from COMU and excess base.[1][13]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol details a standard coupling cycle on a resin-bound amine, adapted for a difficult coupling step involving a THP-containing amino acid.

Materials:

  • Fmoc-protected amino acid

  • HATU Coupling Reagent

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF), synthesis grade

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Resin with N-terminal THP-amine (or resin-bound peptide to be coupled with a THP-amine containing building block)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv relative to resin loading) and HATU (2.9-4.9 equiv) in DMF.

  • Add DIEA (6-10 equiv) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature.

  • Reaction Time: For a standard coupling, 1-2 hours is sufficient. For a difficult coupling involving a THP amine, a double coupling is recommended. Perform the first coupling for 2 hours. Drain, wash with DMF, and then repeat steps 3-5 for a second 2-hour coupling.

  • Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to confirm reaction completion. An incomplete reaction will show a positive color test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Workflow & Key Considerations

Workflow start Start prep Combine Carboxylic Acid & THP Amine in Anhydrous DMF start->prep cool Cool to 0 °C prep->cool add_base Add Base (e.g., DIEA) cool->add_base add_reagent Add Coupling Reagent (e.g., COMU, HATU) add_base->add_reagent react Stir at 0 °C, then Warm to Room Temperature add_reagent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc / Water / Brine) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for solution-phase coupling to THP amines.
  • Choice of Base: DIEA is a common choice, but for substrates prone to racemization, a less hindered base like N-Methylmorpholine (NMM) or a weaker, bulkier base like 2,4,6-Collidine or 2,6-Lutidine may be beneficial.[2][12]

  • Solvent: Anhydrous, high-purity solvents are critical to prevent hydrolysis of the activated ester intermediate. DMF is standard, but other polar aprotic solvents like NMP or DMA can also be used.[4]

  • Stoichiometry: For difficult couplings, using a slight excess of the coupling reagent (1.1-1.2 equiv) and the carboxylic acid (1.1-1.2 equiv) relative to the amine can help drive the reaction to completion. However, using a large excess of uronium reagents like HATU should be avoided in SPPS, as they can cap unreacted amines.[9][10]

  • Temperature: While most couplings proceed at room temperature, gentle heating (40-50 °C) can overcome high activation barriers in exceptionally hindered cases. This should be balanced against the risk of increased side reactions.

Conclusion

The acylation of sterically hindered tetrahydropyran amines, while challenging, is readily achievable with the appropriate selection of modern coupling reagents. Third-generation onium salts, particularly the highly reactive and safe Oxyma-based reagent COMU and the well-established powerhouse HATU, provide the necessary potency to form these difficult amide bonds in high yield. By understanding the underlying reaction mechanisms and employing the robust protocols detailed here, researchers can confidently incorporate these valuable scaffolds into their synthetic targets, advancing the development of novel therapeutics and chemical probes.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Let's Talk Science. Retrieved February 23, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2246–2260. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 23, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved February 23, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved February 23, 2026, from [Link]

  • What is coupling reagents in peptide synthesis? (2025, November 23). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 720-741.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2018). STAR Protocols. Available from PMC. Retrieved February 23, 2026, from [Link]

  • Isai, V., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24, 526-559. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved February 23, 2026, from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Content inferred from related articles on difficult couplings). Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved February 23, 2026, from [Link]

  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4435–4446. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-(Oxan-4-yl)propan-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Synthesizing 1-(Oxan-4-yl)propan-2-amine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(Oxan-4-yl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Primary Synthetic Route

The most common and efficient laboratory-scale synthesis of 1-(Oxan-4-yl)propan-2-amine is achieved through the reductive amination of 1-(oxan-4-yl)propan-2-one. This two-step, one-pot process involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] The final amine is typically converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.

Synthetic_Pathway Ketone 1-(Oxan-4-yl)propan-2-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Amine 1-(Oxan-4-yl)propan-2-amine (Free Base) Imine->Amine HCl_Salt 1-(Oxan-4-yl)propan-2-amine HCl (Final Product) Amine->HCl_Salt ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine Reduction HCl HCl in Ether/Dioxane HCl->HCl_Salt Salt Formation Troubleshooting_Low_Yield Start Low Yield Observed CheckImine Is imine formation efficient? Start->CheckImine CheckReduction Is the reduction step complete? CheckImine->CheckReduction Yes Sol_Imine Solution: - Adjust pH to 6-7 - Use a dehydrating agent (e.g., MgSO4) - Increase reaction time/temperature CheckImine->Sol_Imine No CheckSideProducts Are there significant side products? CheckReduction->CheckSideProducts Yes Sol_Reduction Solution: - Use a more selective reducing agent (NaBH(OAc)3) - Check reagent quality/age - Add reducing agent portion-wise CheckReduction->Sol_Reduction No CheckWorkup Are there losses during workup/purification? CheckSideProducts->CheckWorkup No Sol_SideProducts Solution: - Lower temperature - Use a milder reducing agent - Optimize stoichiometry CheckSideProducts->Sol_SideProducts Yes Sol_Workup Solution: - Perform multiple extractions - Ensure complete salt formation before filtration - Avoid overly aggressive purification CheckWorkup->Sol_Workup Yes

Caption: A logical workflow for troubleshooting low product yield.

Causality Analysis:

  • Inefficient Imine Formation: The reaction between the ketone and ammonia source is a reversible equilibrium. [1]To drive the reaction forward, water, the byproduct of the condensation, must be effectively managed.

    • Solution: The reaction is best performed at a slightly acidic pH (6-7). This protonates the ketone's carbonyl oxygen, making it more electrophilic, but avoids significant protonation of the amine nucleophile. You can also add a dehydrating agent like molecular sieves or magnesium sulfate to sequester water as it forms.

  • Side Reaction: Ketone Reduction: A major competing reaction is the direct reduction of the starting ketone to 1-(oxan-4-yl)propan-2-ol by the hydride reagent. [3]This is especially problematic if using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).

    • Solution: Use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is often the reagent of choice for reductive aminations. [4]* Poor Reducing Agent Activity: Hydride reagents can degrade upon exposure to moisture or over time.

    • Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator. Adding the reagent in portions can also help maintain its effective concentration throughout the reaction.

  • Workup Losses: The amine free base may have some solubility in water. During extraction, an emulsion can form, leading to loss of product at the interface. Furthermore, if converting to the HCl salt, incomplete precipitation will lower the isolated yield.

    • Solution: Ensure the aqueous layer is saturated with NaCl before extraction to decrease the product's aqueous solubility. Perform multiple extractions with an organic solvent (e.g., DCM, EtOAc). When forming the salt, ensure the pH is sufficiently acidic (pH < 2) and provide adequate time at a low temperature for complete precipitation.

Question 2: My final product is impure. What are the common contaminants and how do I remove them?

The most common impurities are the starting ketone and the alcohol byproduct from ketone reduction.

  • Identifying Impurities: Use analytical techniques like ¹H NMR, LC-MS, or GC-MS to identify the contaminants.

    • 1-(oxan-4-yl)propan-2-one (Ketone): Look for the characteristic carbonyl peak in the ¹³C NMR spectrum (~208-212 ppm) and the absence of an amine proton signal in the ¹H NMR.

    • 1-(oxan-4-yl)propan-2-ol (Alcohol): Look for the characteristic carbinol proton signal (CH-OH) in the ¹H NMR spectrum (~3.5-4.0 ppm) and the hydroxyl proton.

  • Purification Strategies:

    • Acid-Base Extraction: Since your product is a basic amine, you can perform an acid-base wash during workup. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with dilute aqueous HCl (e.g., 1M). The amine will be protonated and move to the aqueous layer, while the neutral ketone and alcohol impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to deprotonate the amine, and re-extract it back into an organic solvent.

    • Recrystallization of the HCl Salt: The hydrochloride salt of your product is likely a crystalline solid. Recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol/hexane) is an excellent method for removing less polar impurities like the starting ketone and alcohol.

    • Column Chromatography: If impurities persist, chromatography on silica gel can be used on the free base before salt formation. A gradient elution from ethyl acetate to a mixture of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is a good starting point.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best choice for this reaction?

The choice of reducing agent is critical for maximizing yield by minimizing side reactions. [4]While several options exist, they are not interchangeable.

Reducing AgentProsConsRecommended Use
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can readily reduce the starting ketone, leading to alcohol byproduct. Less stable in acidic media. [5]Not ideal for one-pot reductive aminations. Better for a two-step process where the imine is pre-formed and isolated.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over ketones at pH 6-7. Stable in mildly acidic conditions. [1]Highly toxic (releases HCN gas upon acidification during workup). Requires careful handling and waste disposal.Effective for one-pot reactions, but safety concerns often lead to the selection of alternatives.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/aldehydes. Non-toxic byproducts. Commercially available as a stable solid. [4]More expensive than NaBH₄. Can be slower for some sterically hindered ketones.Highly recommended for this synthesis due to its high selectivity, safety profile, and operational simplicity.

Q: How do I prepare the hydrochloride salt of the final amine?

Once the reaction is complete and the crude amine free base has been isolated and optionally purified, it can be converted to the hydrochloride salt.

  • Dissolve the purified 1-(oxan-4-yl)propan-2-amine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in a solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until the mixture is acidic (check with pH paper).

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

Q: What is the optimal solvent for the reductive amination step?

For reactions using NaBH(OAc)₃, a non-protic solvent is preferred. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are excellent choices as they are inert to the reaction conditions and effectively dissolve the reactants. [4]Tetrahydrofuran (THF) can also be used. If using NaBH₃CN, protic solvents like methanol or ethanol are common.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Synthesis of 1-(Oxan-4-yl)propan-2-amine hydrochloride via Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-(oxan-4-yl)propan-2-one (1.0 eq), ammonium acetate (2.5 eq), and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration relative to the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting ketone.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 15 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine free base as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether and cool in an ice bath. Add 2M HCl in diethyl ether dropwise until a precipitate forms and the solution is acidic.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 1-(Oxan-4-yl)propan-2-amine hydrochloride. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(oxan-4-yl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 01). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Chemistry Steps. (2024, December 07). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Wiley Online Library. (2025, August 06). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Retrieved from [Link]

  • Trégner, M., et al. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. ChemistrySelect, 3(4), 1358-1365*. Retrieved from [Link]

  • Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Chemsrc. (2025, October 31). CAS#:944146-25-2 | 2-(oxan-4-yl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Technische Universität Dresden. (n.d.). First Poly(2-oxazoline)s with Pendant Amino Groups. Retrieved from [Link]

  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

  • MDPI. (2022, December 04). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]

  • MDPI. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

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Technical Support Center: Enantioseparation of 1-(Oxan-4-yl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Resolution Protocols for 1-(Oxan-4-yl)propan-2-amine Hydrochloride Assigned Specialist: Senior Application Scientist Priority: High

Introduction: The Technical Challenge

You are working with 1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-2-amine). This is a primary aliphatic amine with a chiral center at the


-position relative to the tetrahydropyran-methyl group.

Core Constraints:

  • Basicity: As a primary amine, it is moderately basic (

    
    ).[1]
    
  • Salt Form: You possess the HCl salt.[1] Most resolution methods (enzymatic and classical) require the free base .

  • Structure: The ether oxygen in the pyran ring adds polarity but does not provide

    
     stacking opportunities, which affects the choice of chiral stationary phases (CSPs) and resolving agents.
    

This guide is structured as a series of Support Tickets addressing the critical bottlenecks in your workflow.

Ticket #001: Pre-Resolution Sample Preparation

Issue: "I cannot induce crystallization with resolving agents, or the enzyme shows zero activity." Root Cause: The presence of the Hydrochloride (HCl) counter-ion inhibits interaction with acidic resolving agents and deactivates lipases.

Protocol: Quantitative Free-Basing

Before attempting any resolution (except direct chiral HPLC on specific columns), you must liberate the amine.

  • Dissolution: Dissolve the amine HCl in minimal water.

  • Basification: Add 2M NaOH or saturated

    
     until pH 
    
    
    
    .
  • Extraction: Extract

    
     with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
    
    • Note: MTBE is preferred for enzymatic steps to avoid halogenated solvent inhibition.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Verification: Confirm the disappearance of the HCl salt peak in IR or elemental analysis.

Ticket #002: Classical Chemical Resolution

Issue: "Which resolving agent should I use? Crystallization yields are low."[1] Analysis: For aliphatic amines lacking aromatic rings (like your pyran derivative), Tartaric Acid derivatives are the "Gold Standard" due to their ability to form hydrogen-bond networks with the ether oxygen and the amine.

Recommended Screening Panel

Do not rely on a single agent.[1] Set up a parallel screen using the following acids (0.5 to 1.0 equivalents):

Resolving AgentSolvent SystemRationale
(L)-(+)-Tartaric Acid Methanol / Water (9:1)Standard for primary amines; forms rigid H-bond lattices.
(S)-(+)-Mandelic Acid Ethanol / IsopropanolGood for amines; the phenyl ring of mandelic acid can interact with the pyran ring via CH-

interactions.
(-)-Di-p-toluoyl-L-tartaric acid Acetone / WaterThe bulky aromatic groups aid crystallization for lipophilic amines.
The "Pope-Peachy" Optimization Protocol

If yields are low (<30%), use the Pope-Peachy method to optimize the Enantiomeric Excess (ee).

  • Stoichiometry: Use 0.5 equivalents of the resolving agent (e.g., L-Tartaric acid) and 0.5 equivalents of an achiral acid (e.g., Acetic acid or HCl) relative to the racemic amine.

  • Mechanism: The chiral acid preferentially precipitates the eutomer (desired enantiomer), while the achiral acid keeps the distomer (undesired enantiomer) in solution.

  • Reflux: Heat to reflux in Ethanol/Water until clear, then cool slowly (1°C/min) to room temperature.

Ticket #003: Enzymatic Kinetic Resolution (Biocatalysis)

Issue: "Chemical resolution is too labor-intensive. Can we use enzymes?" Analysis: Yes. Candida antarctica Lipase B (CAL-B) is highly effective for primary amines. This is a kinetic resolution, meaning the maximum theoretical yield of the desired enantiomer is 50%.[1]

Workflow: Acylation Strategy

The enzyme will selectively acylate the (


)-enantiomer (typically), leaving the (

)-amine free (or vice versa, depending on Cahn-Ingold-Prelog priority).
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Isopropyl Acetate (acts as both solvent and reactant) or Ethyl Acetate.

  • Temperature: 30°C – 40°C.[1]

Step-by-Step Guide:

  • Dissolve Free Base amine (100 mg) in Isopropyl Acetate (5 mL).

  • Add CAL-B (50 mg).

  • Shake at 200 rpm. Monitor conversion by HPLC/GC.

  • Stop Point: When conversion reaches 50% (critical for high ee).

  • Workup: Filter enzyme. Acidify filtrate with 1M HCl.

    • Aqueous Layer: Contains the unreacted (S)-Amine salt .

    • Organic Layer:[1] Contains the (R)-Amide .[2]

  • Recovery: Basify the aqueous layer to recover the enantiopure amine. Hydrolyze the amide (6M HCl, reflux) to recover the other enantiomer.[1]

Ticket #004: Analytical QC (Chiral HPLC)

Issue: "Peaks are tailing, and I can't get baseline separation." Root Cause: Primary amines interact strongly with residual silanols on the silica backbone of HPLC columns.

Method Development Table
ParameterRecommendationTechnical Note
Column Chiralpak AD-H or Lux Amylose-1 Amylose-based columns generally show better selectivity for ether-containing amines than Cellulose (OD-H).
Mobile Phase Hexane : Ethanol (90:[3]10)Avoid Methanol initially; Ethanol provides better peak shape for amines.[1]
Additive (Critical) 0.1% Diethylamine (DEA) DEA competes for silanol sites, sharpening the amine peak.[1] Ethanolamine is an alternative.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for chiral separations.
Detection UV @ 210-220 nmThe molecule lacks strong chromophores; low wavelength is required.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing your specific molecule.

G Start Input: 1-(Oxan-4-yl)propan-2-amine HCl FreeBase Step 1: Neutralization (NaOH / DCM Extraction) Start->FreeBase Decision Select Resolution Mode FreeBase->Decision ChemRes Classical Resolution (Tartaric/Mandelic Acid) Decision->ChemRes Scale > 10g EnzRes Enzymatic Kinetic Resolution (CAL-B / Isopropyl Acetate) Decision->EnzRes Green Chemistry / Mild Conditions HPLC Prep Chiral HPLC (Chiralpak AD-H / DEA) Decision->HPLC Scale < 1g / High Purity SaltForm Diastereomeric Salt Formation ChemRes->SaltForm Filtration Filtration SaltForm->Filtration Recryst Recrystallization (Optimize ee%) Filtration->Recryst Acylation Selective Acylation (50% Conversion) EnzRes->Acylation Separation Acid/Base Extraction Acylation->Separation

Caption: Integrated workflow for the enantioseparation of pyran-substituted amines, highlighting the critical neutralization step.

References

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link (Describes CAL-B efficiency for primary amines).

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link (Authoritative source on Classical Resolution and Pope-Peachy method).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link (Standard protocol for polysaccharide columns with basic additives).

  • Porter, W. H. (1991).[1] Resolution of Chiral Drugs. Pure and Applied Chemistry. Link (Fundamental principles of diastereomeric salt formation).

Sources

Validation & Comparative

Definitive Guide: LC-MS Analysis of 1-(Oxan-4-yl)propan-2-amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-(Oxan-4-yl)propan-2-amine hydrochloride presents a classic analytical paradox: it is a critical intermediate in medicinal chemistry (often for kinase inhibitors) yet lacks the physical properties required for standard detection.

The Core Problem: This molecule (MW ~143.2 Da) possesses no UV-active chromophore (no benzene rings or conjugated systems) and high polarity due to the amine salt form. The Solution: Traditional HPLC-UV is effectively useless here. While Charged Aerosol Detection (CAD) offers a robust alternative for quantitation, LC-MS (HILIC mode) is the definitive technique for purity assessment. It provides the necessary sensitivity, structural confirmation of impurities, and retention of the polar amine away from the solvent front.

This guide outlines a validated HILIC-ESI-MS workflow, contrasting it with inferior alternatives to justify the investment in mass spectrometry.

The Analytical Challenge

To analyze this molecule, one must understand why standard methods fail.

  • UV Transparency: The structure consists entirely of saturated sigma bonds (C-C, C-O, C-N). It does not absorb light above 210 nm. Attempting to analyze this at 200-205 nm results in baseline noise from mobile phase solvents (cut-off interference) that masks the analyte.

  • Polarity & Retention: As a hydrochloride salt of a primary/secondary amine, the compound is highly hydrophilic. On a standard C18 column at acidic pH (common for peptides/drugs), this molecule will elute in the dead volume (t0) , co-eluting with salts and unretained matrix, making quantitation impossible.

Comparative Analysis: Selecting the Detector

The following table objectively compares the available detection technologies for this specific molecule.

FeatureLC-UV (DAD) LC-CAD / ELSD LC-MS (Recommended)
Detection Principle Light Absorbance (Beer-Lambert)Aerosol Charging / Light ScatteringMass-to-Charge Ratio (

)
Suitability for Target Critical Failure (No chromophore)High (Universal detection)Excellent (Ionizes easily)
Sensitivity N/A (High noise at <210nm)Good (ng levels)High (pg levels)
Specificity Low (Cannot ID impurities)Low (Retains only retention time)High (Mass fingerprinting)
Linearity Excellent (if detectable)Curvilinear (Requires transformation)Linear (over dynamic range)
Verdict Do Not Use Best for Routine QC (if pure std exists)Best for R&D/Purity

Technical Deep Dive: The HILIC-MS Solution

To achieve reliable separation and detection, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) .[1]

Why HILIC?

Standard Reversed-Phase (C18) relies on hydrophobic interaction. Our target is a polar salt. HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase.[1]

  • Mechanism: The amine partitions into a water-enriched layer on the silica surface.

  • Benefit: The charged amine is strongly retained, eluting well after the void volume.

  • MS Synergy: HILIC uses high organic content (e.g., 80% Acetonitrile), which desolvates much faster in the ESI source than aqueous reversed-phase solvents, significantly boosting sensitivity (up to 10x).

Why ESI Positive?

The target is an amine (


 or 

). In acidic mobile phases, it readily accepts a proton to form

.
  • Target

    
    :  Monoisotopic Mass (143.13) + H = 144.14 .
    

Experimental Protocol

Reagents & Materials
  • Analyte: 1-(Oxan-4-yl)propan-2-amine HCl.

  • Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (2.1 x 100 mm, 3.5 µm). Note: Amide phases are preferred over bare silica for better peak shape of amines.

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

LC Method Parameters[2][3][4][5]
  • Flow Rate: 0.3 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 1–2 µL.

  • Gradient:

    • 0.0 min: 90% B (High organic to load)

    • 10.0 min: 50% B (Elute polars)

    • 10.1 min: 90% B

    • 15.0 min: 90% B (Re-equilibration is critical in HILIC)

MS Source Parameters (Generic ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimize for low fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range:

    
     50 – 500 (Small molecule focus).
    

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the correct detection method based on molecular properties.

DecisionMatrix Start Analyte: 1-(Oxan-4-yl)propan-2-amine HCl CheckChrom Check Structure: Is there a Chromophore? Start->CheckChrom NoChrom No (Saturated Ring/Chain) CheckChrom->NoChrom YesChrom Yes (Aromatic/Conjugated) CheckChrom->YesChrom Use UV CheckPur Goal: Purity/ID or Routine Quant? NoChrom->CheckPur UV_Path Standard HPLC-UV (Not Applicable) YesChrom->UV_Path RouteQuant Routine Quant (High Conc) CheckPur->RouteQuant PurityID Purity & ID (Trace Impurities) CheckPur->PurityID CAD Method: HPLC-CAD (Universal, No ID) RouteQuant->CAD LCMS Method: HILIC-ESI-MS (Specific, Sensitive) PurityID->LCMS

Diagram 2: HILIC-MS Experimental Workflow

Caption: Step-by-step protocol from sample preparation to data interpretation.

Workflow Sample Sample Prep Dissolve in 90% ACN (Match Initial Gradient) LC LC Separation (HILIC) Stationary Phase: Amide Mobile Phase: ACN/NH4COOH Sample->LC Inject Ionization ESI Source (+) Protonation [M+H]+ LC->Ionization Elute MS Mass Analyzer Scan m/z 50-500 Ionization->MS Detect Data Data Analysis Extract Ion Chromatogram (EIC) m/z 144.14 MS->Data Process

Data Interpretation & Troubleshooting

When reviewing your data, look for the following markers of success:

  • Retention Time: The amine should elute after the void volume. If

    
     is 1.0 min, expect the amine around 3–5 min. If it elutes at 1.0 min, your organic starting composition is too low (increase ACN to 95%).
    
  • Peak Shape: Tailing is common for amines due to interaction with silanols. The use of Ammonium Formate (buffer) is critical to suppress these secondary interactions.

  • Impurity Profiling: Look for peaks with

    
     values different from 144.1. Common synthesis byproducts might include unreacted starting materials or alkylated secondary amines (
    
    
    
    will be higher).
Safety & Integrity Note

Always verify the "Blank" injection. HILIC systems are sensitive to carryover. Ensure a needle wash with high water content is used to remove the polar salt from the injector needle.

References

  • PubChem. (n.d.). 1-(oxan-4-yl)propan-2-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved February 23, 2026, from [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. LCGC Europe. Retrieved February 23, 2026, from [Link]

Sources

Bioisosteric Profiling: Oxanyl vs. Cyclohexyl Amine Solubility & Physicochemical Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxygen Switch"

In the optimization of lead compounds, the Cyclohexyl to Oxanyl (Tetrahydropyranyl) switch is a canonical strategy in medicinal chemistry. While cyclohexylamine (CHA) provides a robust, lipophilic scaffold for filling hydrophobic pockets, it often suffers from high logP and metabolic liability.

The "Oxanyl" equivalent—specifically 4-aminotetrahydropyran —acts as a polar bioisostere. By replacing the C4-methylene of the cyclohexane ring with an ether oxygen (relative to the amine at position 1 in a heterocyclic numbering system, or more accurately, placing the oxygen at position 1 and amine at position 4), researchers can significantly lower lipophilicity (LogP) and modulate basicity (pKa) without altering the steric bulk of the pharmacophore.

This guide objectively compares the solubility profiles of these two critical building blocks, supported by experimental protocols and physicochemical data.

Molecular Architecture & Physicochemical Metrics

The fundamental difference lies in the ether oxygen. This single atom introduces a hydrogen bond acceptor (HBA) and reduces the electron density on the amine via the inductive effect, altering both solubility and ionization.

Table 1: Comparative Physicochemical Profile
FeatureCyclohexylamine (CHA)Oxanyl Amine (4-ATP)Impact on Drug Design
Structure C₆H₁₃N (All Carbon Ring)C₅H₁₁NO (Ether-containing)Bioisostere (Similar volume/shape)
LogP (Lipophilicity) ~1.49~ -0.30Solubility Driver: Oxanyl drastically lowers LogP (~1.8 unit drop).
pKa (Basicity) 10.649.60Permeability: Lower pKa means less ionization at physiological pH (7.4).
H-Bond Acceptors 1 (Amine)2 (Amine + Ether O)Solvation: Ether oxygen recruits water molecules, boosting aqueous solubility.
Boiling Point 134.5 °C~150-152 °CIndicates stronger intermolecular forces in Oxanyl.
Metabolic Risk High (C3/C4 Oxidation)Lower (Blocked C4)Oxanyl blocks the common para-metabolic soft spot.

Analyst Note: The drop in pKa from 10.64 to 9.60 is critical. At pH 7.4, cyclohexylamine is >99.9% protonated. Oxanyl amine, while still largely protonated, has a slightly higher fraction of neutral species, which can paradoxically improve membrane permeability despite the lower LogP.

Solubility Mechanism & Causality

Understanding why the solubility differs is as important as the raw data.

The Solvation Shell Effect
  • Cyclohexyl: The hydrophobic ring disrupts the water network, creating an "iceberg" structure of ordered water around the ring (entropic penalty). This limits solubility to the contribution of the amine headgroup.

  • Oxanyl: The cyclic ether oxygen acts as a "water anchor." It accepts hydrogen bonds from solvent water molecules, integrating the ring into the aqueous network rather than disrupting it. This reduces the entropic penalty of solvation.

The pKa Modulation

The oxygen atom in the 4-position exerts a through-bond electron-withdrawing inductive effect (-I effect). This reduces the electron density on the nitrogen lone pair, stabilizing the free base form relative to the conjugate acid.

  • Result: The amine is less basic. In formulation buffers (pH 6-8), this subtle shift can prevent precipitation of the free base, a common failure mode for highly basic cyclohexyl drugs.

Visualizing the Bioisosteric Switch

The following diagram illustrates the structural relationship and the resulting physicochemical shift.

Bioisostere_Switch CHA Cyclohexyl Amine (LogP ~1.5 | pKa 10.6) Switch O-Insertion (Bioisosteric Replacement) CHA->Switch Optimization Oxanyl Oxanyl Amine (LogP ~ -0.3 | pKa 9.6) Switch->Oxanyl Result Impact_Sol Increased Aqueous Solubility (H-Bonding w/ Ether O) Oxanyl->Impact_Sol Impact_Met Metabolic Blocking (Prevents C4-Oxidation) Oxanyl->Impact_Met Impact_Perm Lower Lipophilicity (Reduced LogD) Oxanyl->Impact_Perm Trade-off

Figure 1: The "Oxanyl Switch" strategy showing the transition from lipophilic cyclohexyl to hydrophilic oxanyl scaffolds.

Experimental Protocol: Thermodynamic Solubility Profiling

To validate these profiles in your own lab, do not rely on kinetic solubility (DMSO stock into buffer). You must measure Thermodynamic Solubility to account for the crystal lattice energy of the solid state.

Protocol Design (Self-Validating System)

This protocol uses a saturation shake-flask method with pH monitoring. The "self-validating" step is the post-incubation pH check; if the pH shifts >0.2 units due to the amine dissolving, the data is invalid for that specific pH point.

Workflow Diagram

Solubility_Protocol Start Start: Solid Material (>2 mg) Buffer Add Buffer (pH 7.4) Phosphate/Saline Start->Buffer Equilib Equilibration 24h @ 25°C (Shaking) Buffer->Equilib Filter Phase Separation (0.45 µm PVDF Filter) Equilib->Filter Check_pH CRITICAL: Measure pH Did pH shift > 0.2? Filter->Check_pH Valid Analyze Filtrate (HPLC-UV / LC-MS) Check_pH->Valid No (Stable) Invalid Re-adjust Buffer Capacity & Repeat Check_pH->Invalid Yes (Shifted) Invalid->Buffer

Figure 2: Thermodynamic solubility workflow with critical pH validation step.

Step-by-Step Methodology
  • Preparation: Weigh 2–5 mg of solid Oxanyl Amine (HCl salt or free base) and Cyclohexylamine (HCl salt) into separate 1.5 mL glass vials.

  • Solvent Addition: Add 500 µL of 0.1 M Phosphate Buffer (pH 7.4). Ensure undissolved solid remains (saturation).[1]

  • Equilibration: Agitate at 700 rpm at 25°C for 24 hours. Why? To overcome the metastable polymorphs and reach true equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (low binding).

  • Validation (The "Trust" Step): Measure the pH of the supernatant.

    • Note: Amines are basic.[2] If the pH rose to 8.0, the solubility measured is for pH 8.0, not 7.4. You must report the final pH.

  • Quantification: Dilute supernatant 1:100 and analyze via HPLC-UV (210 nm for amines, though derivatization may be needed for lack of chromophore) or LC-MS/MS.

Application in Drug Discovery: Lipophilic Efficiency (LipE)

The decision to use Oxanyl over Cyclohexyl is rarely about solubility alone—it is about Lipophilic Efficiency (LipE) .



  • Scenario: You have a lead molecule with a Cyclohexyl group.[3] It is potent (

    
    ) but too lipophilic (
    
    
    
    ).
  • The Switch: Replacing Cyclohexyl with Oxanyl often maintains potency (similar shape) but drops LogP to 3.0.

  • Result: LipE increases from 3.5 to 5.0. This indicates a higher quality drug candidate with a wider safety margin and better solubility.

References

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from

  • Drug Hunter. (2022).[4] Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from

  • Evotec. (2023). Thermodynamic Solubility Assay Protocols. Retrieved from

Sources

A Comparative Guide to 1-(Oxan-4-yl)propan-2-amine HCl and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The tetrahydropyran (THP) ring has emerged as a valuable motif, frequently employed as a bioisosteric replacement for a cyclohexane ring to enhance a compound's physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of 1-(Oxan-4-yl)propan-2-amine HCl and its commercially available analogs, offering insights into their potential applications and the rationale behind their design, supported by available scientific data.

The Strategic Advantage of the Tetrahydropyran Moiety

The tetrahydropyran scaffold, a saturated six-membered heterocycle containing an oxygen atom, offers several advantages over its carbocyclic counterpart, cyclohexane. The inclusion of the ether oxygen introduces polarity, which can lead to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.[1] This strategic substitution can be a key factor in optimizing a lead compound into a viable drug candidate.

Introducing 1-(Oxan-4-yl)propan-2-amine HCl: A Versatile Building Block

1-(Oxan-4-yl)propan-2-amine hydrochloride is a primary amine featuring a tetrahydropyran ring connected to a propane backbone. This structure presents a versatile platform for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries in drug discovery programs. The primary amine serves as a key functional group for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Commercially Available Analogs for Comparative Analysis

A crucial aspect of lead optimization is the evaluation of closely related analogs to understand the impact of structural modifications on biological activity and pharmacokinetic properties. Several analogs of 1-(Oxan-4-yl)propan-2-amine are commercially available, providing researchers with the tools to conduct comparative studies. Key examples include:

  • N-propyl-tetrahydro-2H-pyran-4-amine: This analog features a propyl group attached to the amine, transforming it into a secondary amine. This modification can significantly impact the compound's basicity, lipophilicity, and hydrogen bonding capacity.

  • 2-methyl-1-[(oxan-4-yl)amino]propan-2-ol: This analog introduces a hydroxyl group and an additional methyl group, increasing its polarity and potential for hydrogen bonding interactions.

Comparative Physicochemical Properties

The seemingly subtle structural differences between 1-(Oxan-4-yl)propan-2-amine and its analogs can translate into significant variations in their physicochemical properties. These properties, in turn, govern a compound's behavior in biological systems.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logPHydrogen Bond DonorsHydrogen Bond Acceptors
1-(Oxan-4-yl)propan-2-amineC8H17NO143.230.922
N-propyl-tetrahydro-2H-pyran-4-amineC8H17NO143.231.312
2-methyl-1-[(oxan-4-yl)amino]propan-2-olC9H19NO2173.250.623

Note: Predicted logP values are estimations and can vary depending on the algorithm used. Experimental validation is crucial.

The table above illustrates how modifications to the core structure of 1-(Oxan-4-yl)propan-2-amine can alter key physicochemical parameters. For instance, the conversion of the primary amine to a secondary amine in N-propyl-tetrahydro-2H-pyran-4-amine increases its predicted lipophilicity (logP). Conversely, the addition of a hydroxyl group in 2-methyl-1-[(oxan-4-yl)amino]propan-2-ol is expected to increase its polarity and hydrogen bonding potential.

Potential Therapeutic Applications and Biological Activity

The tetrahydropyran motif is prevalent in a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The structural features of 1-(Oxan-4-yl)propan-2-amine and its analogs make them promising candidates for exploration in these and other therapeutic areas.

Kinase Inhibition
Anti-Inflammatory Activity

Some tetrahydropyran-containing molecules have demonstrated anti-inflammatory properties. The mechanism of action can vary, but may involve the modulation of inflammatory pathways or the inhibition of enzymes involved in the inflammatory response. Further investigation is warranted to explore the potential of 1-(Oxan-4-yl)propan-2-amine and its analogs as anti-inflammatory agents.

Experimental Protocols for Comparative Evaluation

To rigorously compare 1-(Oxan-4-yl)propan-2-amine HCl and its analogs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Potency and Selectivity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compounds against a specific biological target and to assess their selectivity against related targets.

Methodology:

  • Target Selection: Based on preliminary screening or computational modeling, select a primary biological target (e.g., a specific kinase, receptor, or enzyme).

  • Assay Development: Utilize a suitable assay format, such as an enzymatic assay (for enzymes), a binding assay (for receptors), or a cell-based functional assay.

  • Compound Preparation: Prepare stock solutions of 1-(Oxan-4-yl)propan-2-amine HCl and its analogs in a suitable solvent (e.g., DMSO).

  • Dose-Response Curves: Perform serial dilutions of the compounds and incubate them with the target protein or cells.

  • Data Analysis: Measure the biological response and plot it against the compound concentration to determine the IC50 or EC50 values.

  • Selectivity Profiling: Test the compounds against a panel of related targets to assess their selectivity.

Caption: Workflow for in vitro potency and selectivity testing.

In Vitro ADME Profiling

Objective: To evaluate the drug-like properties of the compounds, including their solubility, permeability, and metabolic stability.

Methodology:

  • Aqueous Solubility: Determine the solubility of the compounds in physiological buffers (e.g., phosphate-buffered saline) using methods like nephelometry or HPLC.

  • Permeability: Assess the ability of the compounds to cross cell membranes using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to determine their rate of metabolism by cytochrome P450 enzymes.

ADME_Workflow cluster_ADME In Vitro ADME Profiling Solubility Aqueous Solubility Assay Permeability Permeability Assay (e.g., PAMPA) Solubility->Permeability Characterize Physicochemical Properties Metabolism Metabolic Stability Assay (Microsomes) Permeability->Metabolism Predict In Vivo Behavior

Caption: Key components of an in vitro ADME profiling cascade.

Structure-Activity Relationship (SAR) Insights

By systematically comparing the biological activity and ADME properties of 1-(Oxan-4-yl)propan-2-amine and its analogs, researchers can derive valuable SAR insights.

  • Impact of N-Substitution: Comparing the primary amine (1-(Oxan-4-yl)propan-2-amine) with the N-propyl analog will reveal the effect of N-alkylation on target engagement and physicochemical properties. A decrease in the number of hydrogen bond donors may impact binding affinity, while the increased lipophilicity could affect permeability and metabolic stability.

  • Influence of Additional Functional Groups: The introduction of a hydroxyl group in 2-methyl-1-[(oxan-4-yl)amino]propan-2-ol provides an additional hydrogen bonding moiety. This could enhance target interactions and improve aqueous solubility but may also introduce a potential site for glucuronidation, impacting its metabolic profile.

SAR_Logic Core 1-(Oxan-4-yl)propan-2-amine (Primary Amine) Analog1 N-propyl-THP-amine (Secondary Amine) Core->Analog1 N-Alkylation: - Impacts pKa - Increases Lipophilicity Analog2 2-methyl-1-[(oxan-4-yl)amino]propan-2-ol (Hydroxylated) Core->Analog2 Hydroxylation: - Increases Polarity - Adds H-bond donor/acceptor Core_l Core Scaffold Analog1_l Analog 1 Analog2_l Analog 2

Caption: Logical relationships in the SAR of 1-(Oxan-4-yl)propan-2-amine and its analogs.

Conclusion and Future Directions

1-(Oxan-4-yl)propan-2-amine HCl and its commercially available analogs represent a valuable toolset for drug discovery researchers. The strategic incorporation of the tetrahydropyran moiety offers a proven strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. While direct comparative biological data for this specific set of compounds is limited in publicly available literature, the principles of medicinal chemistry and the known benefits of the THP scaffold strongly suggest their potential as starting points for the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-inflammatory drug discovery.

Future research should focus on the systematic evaluation of these and other closely related analogs against a diverse panel of biological targets. The generation and publication of comprehensive datasets, including in vitro potency, selectivity, and ADME profiles, will be instrumental in unlocking the full potential of this promising chemical space and guiding the rational design of next-generation therapeutics.

References

Sources

The Strategic Advantage of Tetrahydropyran (THP)-Amines in Drug Discovery: A Comparative Guide to their Carbocyclic Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design and optimization, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast array of chemical motifs, saturated rings, both carbocyclic and heterocyclic, play a crucial role in defining the three-dimensional architecture and physicochemical properties of a drug candidate. This guide provides an in-depth comparison of the biological activity of tetrahydropyran (THP)-amines and their carbocyclic analogues, primarily cyclohexylamines. By examining key experimental data, we will elucidate the nuanced advantages that the incorporation of a THP moiety can confer upon a molecule's potency, selectivity, and pharmacokinetic profile.

The Bioisosteric Rationale: Beyond a Simple Ring Swap

The replacement of a carbocyclic ring, such as cyclohexane, with a tetrahydropyran ring is a well-established bioisosteric strategy in medicinal chemistry.[1] This substitution is not merely a conservative change but a deliberate design choice aimed at fine-tuning a molecule's properties. The introduction of an oxygen atom into the six-membered ring has several key implications:

  • Modulation of Physicochemical Properties: The ether oxygen in the THP ring reduces lipophilicity (LogP/LogD) compared to its carbocyclic counterpart.[1] This can lead to improved aqueous solubility, a critical factor for oral bioavailability.[1]

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein, which can enhance binding affinity and selectivity.[1]

  • Conformational Rigidity: The THP ring is a conformationally restrained system, which can reduce the entropic penalty upon binding to a target.[1]

The following sections will delve into specific examples and experimental data that illustrate these principles in action.

Comparative Analysis of Biological Activity

Direct, side-by-side comparisons of the biological activity of THP-amines and their exact carbocyclic analogues in the public domain are not abundant. However, existing studies provide compelling evidence for the strategic advantage of the THP moiety.

Case Study: Janus Kinase 1 (JAK1) Inhibitors

A clear example of the benefits of the cyclohexyl-to-THP switch can be found in the development of Janus kinase 1 (JAK1) selective inhibitors. In this case, the THP derivative 19 was synthesized as a bioisostere of the cyclohexyl derivative 18 .

CompoundStructureTargetLogDLipophilic Ligand Efficiency (LLE)
18 Cyclohexyl DerivativeJAK12.66-
19 THP DerivativeJAK12.081.4-fold increase vs. 18

Data sourced from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper.[1]

The introduction of the polar oxygen atom in the THP ring of compound 19 led to tighter drug-enzyme binding interactions, as evidenced by a 1.4-fold increase in lipophilic ligand efficiency (LLE).[1] While the decrease in lipophilicity was subtle (LogD 2.08 for 19 vs. 2.66 for 18 ), it translated into significant improvements in the pharmacokinetic profile.[1]

Impact on Pharmacokinetics (ADME)

The primary driver for employing the THP-amine motif often lies in the desire to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Improved Clearance Profiles

Continuing with the JAK1 inhibitor case study, the modest change in lipophilicity between the cyclohexyl and THP analogues resulted in a marked improvement in metabolic stability.

Compoundr Hept CLint (µL/min/mg)h Hept CLint (µL/min/mg)Unbound in vivo rat clearance
18 HighHighHigh
19 LowLowLarge decrease

Data sourced from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper.[1]

Compound 19 demonstrated improved clearance in both rat and human hepatic microsomes, along with a significant decrease in unbound in vivo rat clearance.[1] This highlights that even a minor structural modification can have a profound impact on a compound's metabolic fate, ultimately leading to a more favorable pharmacokinetic profile.

The Case of AZD0156: A Potent and Orally Bioavailable ATM Kinase Inhibitor

The discovery of AZD0156, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, further underscores the value of the THP-amine motif.[2] While a direct comparison with a carbocyclic analogue is not publicly available, the successful development of this orally bioavailable drug candidate with a THP-amine core showcases the motif's ability to contribute to a desirable overall profile.[1][2] AZD0156 has shown good preclinical pharmacokinetics and is currently in clinical evaluation.[2][3]

Experimental Protocols

To facilitate further research in this area, we provide a general workflow for the comparative evaluation of THP-amines and their carbocyclic analogues.

General Synthetic Workflow

The synthesis of THP-amines and their carbocyclic counterparts often follows parallel routes, with the key difference being the starting saturated ring system.

G cluster_0 Carbocyclic Amine Synthesis cluster_1 THP-Amine Synthesis start_carb Cyclohexanone Derivative reductive_amination_carb Reductive Amination start_carb->reductive_amination_carb final_carb Cyclohexylamine Analog reductive_amination_carb->final_carb start_thp Tetrahydro-4H-pyran-4-one reductive_amination_thp Reductive Amination start_thp->reductive_amination_thp final_thp THP-Amine Analog reductive_amination_thp->final_thp

General synthetic approach for carbocyclic and THP-amines.

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: To a solution of the corresponding ketone (cyclohexanone or tetrahydro-4H-pyran-4-one, 1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.

In Vitro Biological Evaluation Workflow

A standardized workflow is essential for the direct comparison of the biological activities of the synthesized analogues.

G start Synthesized Analogs (THP-amine & Carbocyclic amine) binding_assay Target Binding Assay (e.g., Radioligand Binding, SPR) start->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay, Protease Assay) start->enzyme_assay adme_assays In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) start->adme_assays data_analysis Data Analysis & Comparison (IC50, Ki, Papp, t1/2) binding_assay->data_analysis enzyme_assay->data_analysis adme_assays->data_analysis

Workflow for in vitro comparative biological evaluation.

Protocol for Enzyme Inhibition Assay (Example: Kinase Assay):

  • Reagents: Prepare a reaction buffer containing the kinase, its substrate, and ATP.

  • Compound Preparation: Serially dilute the test compounds (THP-amine and carbocyclic amine analogues) in DMSO.

  • Reaction Initiation: Add the test compounds to the reaction mixture and initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at a specified temperature for a set period.

  • Detection: Quantify the kinase activity using a suitable detection method (e.g., luminescence-based assays that measure the amount of ATP remaining).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion: A Strategic Choice for Drug Optimization

The bioisosteric replacement of a carbocyclic amine with a THP-amine is a powerful strategy in modern medicinal chemistry. While the impact of this substitution is context-dependent, the available evidence strongly suggests that the incorporation of a THP moiety can lead to significant improvements in both biological activity and pharmacokinetic properties. The reduced lipophilicity and the potential for additional hydrogen bonding interactions can enhance target engagement and improve ADME parameters such as metabolic stability. As the demand for orally bioavailable drugs with favorable safety profiles continues to grow, the strategic use of THP-amines is likely to become an increasingly important tool in the arsenal of the medicinal chemist. Further head-to-head comparative studies will be invaluable in fully elucidating the structure-activity and structure-property relationships of this important class of compounds.

References

  • Scott, J. S., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Med. Chem. Commun., 2017, 8, 1039-1061.
  • Boström, J., et al. Stacking with No Planarity?. ACS Med. Chem. Lett., 2016, 7, 6, 568–572.
  • Pike, K. G., et al. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. J. Med. Chem., 2018, 61, 9, 3823–3841.
  • Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Med. Chem., 2010, 2, 4, 531-558.
  • AstraZeneca. Clinical Trials Appendix. July 2025.
  • Chatterjee, A., et al. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorg. Med. Chem., 2006, 14, 11, 3756-3766.
  • Macmillan Group. Redefining the Synthetic Logic of Medicinal Chemistry.
  • The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4-Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. Angew. Chem. Int. Ed. Engl., 2025, 64, 28, e202425206.
  • Keppel Hesselink, J. M. Arguments to develop TRPV1 antagonist in neuropathic pain. Lessons for drug development. J. Med. Res., 2017, 3, 1, 1-5.
  • Clarke, P. A., & Santos, S. Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. Eur. J. Org. Chem., 2006, 2006, 9, 2045-2053.
  • Molecular Interactions Governing the Rat Aryl Hydrocarbon Receptor Activities of Polycyclic Aromatic Compounds and Predictive Model Development. Int. J. Mol. Sci., 2024, 25, 19, 11529.
  • Obeng, S., et al. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. J. Pharmacol. Exp. Ther., 2022, 380, 2, 114-125.
  • Chan, X. W. A., et al. Identification and characterization of thiamine analogs with antiplasmodial activity. Antimicrob. Agents Chemother., 2021, 65, 1, e01423-20.
  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 2021, 1, 9, 1484–1491.
  • Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks. ChemRxiv, 2024.
  • Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Org. Biomol. Chem., 2011, 9, 5785-5796.
  • US Patent US9718795B2.
  • Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. ChemRxiv, 2022.
  • Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. University of Cambridge, 2023.

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A Senior Scientist's Guide to Elemental Analysis: Calculating the Theoretical Benchmark for C8H17NO·HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the confirmation of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. It serves as the primary validation of its stoichiometric identity and a critical gatekeeper for purity assessment. This guide moves beyond a simple recitation of steps to provide a comprehensive, field-tested framework for calculating the theoretical elemental analysis of an amine hydrochloride salt, exemplified by C8H17NO·HCl. We will explore the causality behind each calculation, establish the theoretical benchmark against which experimental data is judged, and provide the necessary tools for researchers to apply this fundamental validation process with confidence.

The Imperative of a Theoretical Benchmark

Before any experimental analysis, such as combustion analysis, is performed, a theoretical calculation is paramount. This calculated profile represents the "perfect" sample—a homogenous collection of the target molecule, free from impurities, solvents, or excess reagents. This theoretical data serves two primary functions:

  • A Predictive Guide for Instrumentation: It informs the analyst of the expected percentages of Carbon (C), Hydrogen (H), and Nitrogen (N), allowing for appropriate calibration and setup of analytical instruments.

  • The Definitive Standard for Comparison: All experimental results are compared against this theoretical benchmark. The deviation between the theoretical and experimental values is the ultimate arbiter of a sample's purity and confirmation of its molecular formula. Leading scientific journals typically require experimental elemental analysis data to be within ±0.4% of the calculated theoretical values to validate a new compound's structure and purity.[1]

Protocol: Calculating the Elemental Composition of C8H17NO·HCl

This protocol outlines the systematic process for determining the precise mass percentage of each element within the molecule. The causality of this process is rooted in the law of conservation of mass and the fundamental definitions of atomic and molecular weights.

Step 1: Deconstruct the Molecular Formula

The first critical step is to accurately determine the total number of atoms of each element present in the complete molecular entity, including the salt component.

  • Compound: C8H17NO·HCl

  • This notation represents an adduct of the parent molecule (C8H17NO) and hydrochloric acid (HCl).

  • Consolidated Atomic Count:

    • Carbon (C): 8 atoms

    • Hydrogen (H): 17 (from the parent molecule) + 1 (from HCl) = 18 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 1 atom

    • Chlorine (Cl): 1 atom

  • Final Molecular Formula: C8H18ClNO

Step 2: Collate Standard Atomic Masses

The accuracy of the entire calculation hinges on using the standard atomic weights for each element. These values are weighted averages of the masses of an element's naturally occurring isotopes.[2]

  • Carbon (C): 12.011 u[3][4]

  • Hydrogen (H): 1.008 u[4][5]

  • Nitrogen (N): 14.007 u[4][6][7]

  • Oxygen (O): 15.999 u[4][8][9]

  • Chlorine (Cl): 35.45 u[4][10]

Step 3: Calculate the Total Molecular Weight (MW)

The molecular weight is the sum of the masses of all atoms in the molecule. This value forms the denominator for our final percentage calculations.

  • Mass of Carbon: 8 atoms × 12.011 u = 96.088 u

  • Mass of Hydrogen: 18 atoms × 1.008 u = 18.144 u

  • Mass of Nitrogen: 1 atom × 14.007 u = 14.007 u

  • Mass of Oxygen: 1 atom × 15.999 u = 15.999 u

  • Mass of Chlorine: 1 atom × 35.45 u = 35.45 u

  • Total Molecular Weight (MW): 96.088 + 18.144 + 14.007 + 15.999 + 35.45 = 179.688 u

Step 4: Determine the Mass Percentage of Each Element

The final step is to calculate the contribution of each element to the total molecular weight, expressed as a percentage. The formula for each is:

% Element = (Total Mass of Element in Molecule / Total Molecular Weight) × 100

  • % Carbon (C): (96.088 / 179.688) × 100 = 53.47%

  • % Hydrogen (H): (18.144 / 179.688) × 100 = 10.09%

  • % Nitrogen (N): (14.007 / 179.688) × 100 = 7.79%

  • % Oxygen (O): (15.999 / 179.688) × 100 = 8.90%

  • % Chlorine (Cl): (35.45 / 179.688) × 100 = 19.73%

Data Summary: The Theoretical Benchmark for C8H17NO·HCl

The calculated values below represent the definitive theoretical elemental composition for a 100% pure sample of C8H17NO·HCl.

ElementSymbolAtomic CountTotal Mass Contribution (u)Elemental Composition (%)
CarbonC896.08853.47
HydrogenH1818.14410.09
NitrogenN114.0077.79
OxygenO115.9998.90
ChlorineCl135.45019.73
Total 179.688 100.00

Visualizing the Calculation Workflow

To ensure clarity and reproducibility, the entire calculation process can be mapped as a logical workflow. This diagram illustrates the sequential dependencies of each step, forming a self-validating system where the accuracy of the output is directly traceable to the inputs.

Elemental_Analysis_Workflow Start Start: Define Molecular Formula (C8H17NO·HCl) Deconstruct Step 1: Deconstruct Formula (C8H18ClNO) Start->Deconstruct Collate_Masses Step 2: Collate Atomic Masses (C, H, N, O, Cl) Deconstruct->Collate_Masses Calc_MW Step 3: Calculate Total Molecular Weight (179.688 u) Collate_Masses->Calc_MW Calc_Percentages Step 4: Calculate Mass Percentage for Each Element Calc_MW->Calc_Percentages DataTable Final Data: Theoretical Benchmark Table Calc_Percentages->DataTable End End: Purity & Identity Benchmark Established DataTable->End

Caption: Workflow for calculating theoretical elemental composition.

Bridging Theory with Experimental Reality

This calculated guide provides the ideal values. In practice, experimental results from techniques like combustion analysis (for C, H, N) and ion chromatography or titration (for Cl) are compared to this benchmark. A researcher receiving an experimental result of C: 53.35%, H: 10.15%, N: 7.71% would find these values well within the acceptable ±0.4% deviation, strongly supporting the successful synthesis and purification of the target compound.

Conversely, significant deviations can be diagnostic. For example, a lower-than-expected carbon percentage might indicate the presence of an inorganic impurity, while an elevated hydrogen percentage could suggest residual water or organic solvent in the sample. Therefore, this theoretical calculation is not merely an academic exercise; it is a powerful diagnostic tool for every synthetic and medicinal chemist.

References

  • Atomic Mass of Carbon. LabXchange. (2022). [Link]

  • Chlorine Facts. American Chemistry Council. [Link]

  • Atomic Mass of First 30 Elements. BYJU'S. [Link]

  • Hydrogen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Nitrogen - N. The Periodic Table of Videos - University of Nottingham. [Link]

  • Nitrogen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Oxygen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Oxygen - Wikipedia. Wikipedia. [Link]

  • Atomic and Molecular Weights. Chemistry LibreTexts. [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (NCBI). [Link]

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Safety Operating Guide

Laboratory Safety & Disposal Protocol: 1-(Oxan-4-yl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide defines the operational standard for the disposal of 1-(Oxan-4-yl)propan-2-amine hydrochloride (Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl). As a functionalized amine salt commonly used as a pharmaceutical building block, this compound presents specific handling challenges related to its potential biological activity, aquatic toxicity, and reactivity with oxidizing agents.

The Core Directive: Do not treat this merely as "generic solid waste." The presence of the secondary amine moiety and the hydrochloride counter-ion necessitates strict segregation from oxidizers and hypochlorites to prevent the formation of toxic chloramines or nitrosamines.

Chemical Identity Verification

Ensure your substance matches the following profile before proceeding:

ParameterDetail
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride
Common Name 1-(Oxan-4-yl)propan-2-amine HCl
CAS Number 160656-73-3 (Free base analog: 854697-70-4)
Molecular Formula C₈H₁₇NO[1][2] · HCl
Physical State White to off-white solid (Hygroscopic)
Solubility Highly soluble in water; soluble in methanol/ethanol

Hazard Analysis & Segregation Logic (The "Why")

Effective safety is built on understanding causality. We segregate not just to follow rules, but to break the chain of reaction that leads to incidents.

GHS Hazard Classification

Based on analogous amine salts and pharmaceutical intermediates.

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation Cat. 2H315 : Causes skin irritation.[3][4][1][5]Double-glove (Nitrile) required.
Eye Irritation Cat. 2AH319 : Causes serious eye irritation.[4][1][6]Safety glasses with side shields mandatory.
STOT-SE Cat. 3H335 : May cause respiratory irritation.[3][4][1][5][6]Handle only in a fume hood.[5]
Aquatic Toxicity Acute 3H402 : Harmful to aquatic life.ZERO DRAIN DISPOSAL.
Critical Incompatibilities (The "Self-Validating" Safety Check)

Before disposal, you must validate that the waste stream does not contain the following. This is a "Stop/Go" gate in your workflow.

  • NO Hypochlorites (Bleach): Mixing amine salts with bleach generates Chloramines , which are highly toxic and volatile gases.

  • NO Strong Oxidizers (Permanganates, Nitrates): Potential for exothermic reaction or ignition.

  • NO Nitrosating Agents (Nitrites): Can form carcinogenic nitrosamines.

Operational Disposal Protocol

Visual Workflow: The Disposal Decision Tree

The following logic flow ensures the material ends up in the correct incineration stream without cross-contamination.

DisposalWorkflow Start Waste Generation: 1-(Oxan-4-yl)propan-2-amine HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure or Precipitate) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath Solution Segregation CRITICAL CHECK: Is Oxidizer/Bleach Present? SolidPath->Segregation SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (>90% Water) SolventCheck->Aqueous Water Based Halogenated->Segregation NonHalogenated->Segregation Aqueous->Segregation SeparateStream STOP: Segregate immediately. Do not mix. Segregation->SeparateStream YES (Danger) SolidBin Container: Wide-Mouth Poly Drum Label: Hazardous Solid Waste (Toxic/Irritant) Segregation->SolidBin NO (Safe) LiquidBin Container: HDPE Carboy Label: Hazardous Liquid Waste Segregation->LiquidBin NO (Safe) Incineration Final Fate: High-Temp Incineration SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision logic for segregating amine salt waste streams. Note the critical checkpoint for oxidizers.

Step-by-Step Methodology
Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(Oxan-4-yl)propan-2-amine HCl" (Do not use abbreviations like "Amine Salt").

    • Hazards: Check "Irritant" and "Toxic."[1][5]

  • Packing: Double-bag the solid in clear polyethylene bags before placing it in the drum to minimize dust generation during final processing.

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Characterization: Determine the primary solvent.

    • If Dichloromethane (DCM) is present: Use the Halogenated Waste stream.

    • If Methanol/Ethanol is present: Use the Non-Halogenated Organic stream.

  • pH Check (Optional but Recommended): If the waste is aqueous and acidic (pH < 4) due to excess HCl, do not neutralize it yourself unless your facility requires it. Neutralization generates heat and can cause splashing. Let the waste contractor handle pH adjustment.

  • Bulking: Pour into the appropriate HDPE carboy (5L or 20L). Leave 10% headspace for expansion.

  • Cap Torque: Ensure the cap is torqued to manufacturer specifications (typically 15-20 ft-lbs for standard carboys) to prevent leaks during transport.

Emergency Contingencies: Spills & Exposure

In the event of a loss of containment, execute the following immediately.

ScenarioImmediate ActionClean-up Protocol
Solid Spill Evacuate immediate area. Don PPE (Nitrile gloves, N95/P100 respirator, goggles).Do not dry sweep (creates dust). Cover with wet paper towels or inert absorbent (vermiculite). Scoop into a waste bag. Wash area with soap and water.[3][6]
Skin Contact Remove contaminated clothing immediately.[4][7][1][5]Flush skin with water for 15 minutes.[3][6] Seek medical attention if irritation persists.
Eye Contact Force eyelids open.Rinse with eyewash station for 15 minutes. Immediate medical attention required (corrosive salt risk).[3][7][1]

Regulatory Compliance & Final Fate

RCRA Classification (USA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific CAS is not P-listed or U-listed [1].

  • Characteristic: It is classified as Characteristic Waste if it exhibits ignitability (D001, unlikely for salt) or corrosivity (D002).[8]

  • Generator Responsibility: As the generator, you must characterize the waste.[9] The safest and most compliant designation is Non-Regulated Chemical Waste managed as Hazardous Waste due to aquatic toxicity and irritant properties.

Final Fate: Incineration

The only acceptable final disposal method is High-Temperature Incineration .

  • Mechanism: Combustion at >1000°C destroys the organic skeleton.

  • Scrubbing: The facility's scrubbers will neutralize the HCl gas released during combustion.

  • Prohibition: Never dispose of this compound via sanitary sewer (sink) or landfill.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261. Link

  • Fisher Scientific. Safety Data Sheet: Amine Hydrochloride Salts (General). Accessed Oct 2023. Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1-(Tetrahydro-2H-pyran-4-yl)methanamine (Analog). Accessed Oct 2023. Link

  • Princeton University EHS. Chemical Incompatibility Chart. (Guidance on Amine/Oxidizer separation). Link

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always adhere to your specific institution's EHS guidelines and local government regulations.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-4-yl)propan-2-amine hydrochloride
Reactant of Route 2
1-(Oxan-4-yl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.